H-Ile-glu-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-3-6(2)9(12)10(16)13-7(11(17)18)4-5-8(14)15/h6-7,9H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t6-,7-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGFOCFYOZQVRJ-ZKWXMUAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Isoleucyl-Glutamic Acid (Ile-Glu): Structure, Function, and Analysis
Abstract: Isoleucyl-Glutamic Acid (Ile-Glu) is a dipeptide composed of the essential branched-chain amino acid L-isoleucine and the non-essential amino acid L-glutamic acid. While the individual roles of its constituent amino acids are well-defined in metabolism and neurotransmission, the dipeptide itself represents a molecule of emerging interest in fields ranging from nutritional science to drug development. This guide provides a comprehensive technical overview of Ile-Glu, detailing its molecular structure, physicochemical properties, biological significance, metabolic fate, and the core analytical methodologies required for its study. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Molecular Profile of Isoleucyl-Glutamic Acid
A thorough understanding of a molecule's structure and inherent chemical properties is the foundation upon which all functional and analytical studies are built. The specific arrangement of atoms in Ile-Glu dictates its charge, polarity, and reactivity, which in turn govern its biological interactions and the strategies we must employ to analyze it.
Chemical Structure and Stereochemistry
Isoleucyl-glutamic acid is formed through the condensation of L-isoleucine and L-glutamic acid, creating a peptide bond between the carboxyl group of isoleucine and the amino group of glutamic acid. The standard IUPAC name is 2-(2-amino-3-methylpentanamido)pentanedioic acid.[1]
The structure features:
-
An N-terminal L-isoleucine residue , characterized by its hydrophobic, branched-chain (sec-butyl) side chain.
-
A C-terminal L-glutamic acid residue , which possesses an acidic carboxyl group in its side chain.
-
A central amide (peptide) bond that is planar and resistant to hydrolysis under physiological conditions without enzymatic catalysis.[2]
At physiological pH (~7.4), the N-terminal amino group is protonated (-NH3+), and both the C-terminal and the side-chain carboxyl groups of glutamate are deprotonated (-COO-). This gives the molecule a net charge of -1, a critical feature influencing its solubility and interaction with biological membranes and other charged molecules.[1]
Physicochemical Properties
The physicochemical properties of Ile-Glu are crucial for predicting its behavior in biological systems and for developing robust analytical methods. For instance, its high polarity and water solubility, indicated by the negative logP value, suggest that it will not readily cross cell membranes via passive diffusion and will likely require specific transporters.
| Property | Value | Source | Significance for Researchers |
| Molecular Formula | C₁₁H₂₀N₂O₅ | [1] | Defines the elemental composition and exact mass for mass spectrometry. |
| Average Molecular Weight | 260.29 g/mol | [1] | Used for calculating molar concentrations and for mass-based quantification. |
| Water Solubility | 4.64 g/L (Predicted) | [1] | High solubility is advantageous for creating aqueous buffers and formulations but indicates poor passive membrane permeability. |
| logP (Octanol-Water) | -2.7 (Predicted) | [1] | The negative value confirms the molecule's hydrophilic (polar) nature, guiding choices for chromatographic separation. |
| pKa (Strongest Acidic) | 3.45 (Side Chain -COOH, Predicted) | [1] | Dictates that the side chain is negatively charged at physiological pH, influencing receptor binding and electrophoretic mobility. |
| pKa (Strongest Basic) | 8.51 (α-Amino Group, Predicted) | [1] | Confirms the N-terminus is positively charged at physiological pH. |
| Physiological Charge | -1 | [1] | The net negative charge is critical for interactions with transporters and biological targets. |
Part 2: Biological Significance and Metabolic Fate
While extensive research exists for the constituent amino acids, the specific bioactivity of the Ile-Glu dipeptide is less characterized. Its primary biological role is as an intermediate in protein digestion and absorption. However, its structure suggests potential for more nuanced functions.
Foundational Roles of Constituent Amino Acids
-
L-Isoleucine (Ile): As an essential branched-chain amino acid (BCAA), isoleucine cannot be synthesized by the human body and must be obtained from the diet.[3] It is integral to muscle protein synthesis, serves as a substrate for energy production (being both glucogenic and ketogenic), and plays a significant role in regulating glucose uptake into muscle cells, independent of insulin in some contexts.[4]
-
L-Glutamic Acid (Glu): This non-essential amino acid is the most abundant excitatory neurotransmitter in the central nervous system, crucial for synaptic plasticity, learning, and memory.[5][6] Beyond neurotransmission, it is a central hub in cellular metabolism, participating in the TCA cycle and nitrogen transport via transamination reactions.[7] Glutamate signaling is tightly controlled by transporters; an imbalance can lead to excitotoxicity, a mechanism implicated in neurodegenerative diseases.[8][9]
Function of the Dipeptide Unit: From Digestion to Potential Bioactivity
Dietary proteins are broken down by proteases into smaller peptides and free amino acids.[10] Dipeptides like Ile-Glu can be absorbed from the gut lumen into enterocytes via peptide transporters, which can be more efficient than free amino acid transport systems. Once inside the cell, they are typically hydrolyzed by intracellular peptidases into their constituent amino acids, which then enter circulation.
The key areas of potential bioactivity for the intact dipeptide include:
-
Nutritional Delivery: It may serve as an efficient delivery vehicle for isoleucine and glutamic acid.
-
Neuromodulation: Given the glutamic acid moiety, it is plausible that Ile-Glu could interact with glutamate receptors (mGluRs, iGluRs) or transporters, potentially acting as a weak agonist, antagonist, or modulator.[11] This warrants investigation in neuropharmacology.
-
Antioxidant Activity: While not demonstrated for Ile-Glu specifically, related peptides containing this sequence have been identified in protein hydrolysates with antioxidant properties.[12]
Metabolic Pathways
The metabolic journey of Ile-Glu begins with its generation and ends with the catabolism of its components.
-
Generation: Primarily formed during the digestion of dietary protein in the gastrointestinal tract by the action of enzymes like pepsin, trypsin, and chymotrypsin.[2]
-
Absorption & Hydrolysis: Absorbed by intestinal cells, likely via peptide transporters, and then rapidly hydrolyzed by cytoplasmic peptidases into L-isoleucine and L-glutamic acid.
-
Catabolism:
-
Isoleucine: Undergoes transamination to α-keto-β-methylvalerate. Further degradation yields acetyl-CoA (ketogenic) and propionyl-CoA (which is converted to succinyl-CoA, a TCA cycle intermediate, making it glucogenic).
-
Glutamic Acid: Can be converted to α-ketoglutarate via transamination (transferring its amino group to an α-keto acid) or oxidative deamination by glutamate dehydrogenase. α-ketoglutarate is a key intermediate in the TCA cycle.[5]
-
Part 3: Synthesis and Manufacturing Strategies
For research and development, a pure, well-characterized source of Ile-Glu is essential. Chemical synthesis provides this control, allowing for the production of a reference standard for analytical assays or for use in biological experiments.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for synthesizing peptides like Ile-Glu is Solid-Phase Peptide Synthesis (SPPS), typically using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[13] The core principle is to build the peptide chain step-by-step while it is anchored to an insoluble polymer resin. This simplifies the purification process, as excess reagents and byproducts are simply washed away after each step.[14]
The causality for this choice is clear:
-
Efficiency: Eliminates the need for purification of intermediates.
-
Control: Allows for precise sequencing and incorporation of modified amino acids if needed.
-
Scalability: Can be automated for higher throughput.
Experimental Protocol: Fmoc-SPPS of L-Isoleucyl-L-Glutamic Acid
This protocol outlines the manual synthesis on a standard polystyrene resin.
-
Resin Preparation:
-
Start with a pre-loaded Fmoc-Glu(OtBu)-Wang resin. The glutamic acid is pre-attached to the solid support, and its side-chain carboxyl group is protected with a tert-butyl (OtBu) group to prevent side reactions.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
-
Fmoc Deprotection (Cycle 1):
-
Rationale: To expose the alpha-amino group of glutamic acid for coupling with the next amino acid.
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x), then Dichloromethane (DCM) (3x), and finally DMF (3x) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Cycle 1):
-
Rationale: To form the peptide bond between the now-free amino group on the resin-bound glutamate and the carboxyl group of the incoming isoleucine.
-
Prepare the coupling solution: Dissolve Fmoc-Ile-OH (3 equivalents) and a coupling agent like HBTU (2.9 equivalents) in DMF. Add a non-nucleophilic base like DI(S)PEA (6 equivalents) to activate the carboxyl group.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Kaiser test. A negative test (beads remain yellow) indicates a complete reaction.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Final Deprotection (Cycle 2):
-
Repeat Step 2 to remove the final Fmoc group from the N-terminal isoleucine.
-
-
Cleavage and Deprotection:
-
Rationale: To cleave the completed dipeptide from the resin and simultaneously remove the acid-labile side-chain protecting group (OtBu).
-
Wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[13] TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the crude peptide pellet under vacuum. The product should be purified via RP-HPLC.
-
Part 4: Core Analytical Methodologies
Rigorous analytical characterization is non-negotiable in research and drug development. It ensures identity, purity, and quantity, forming the basis of trustworthy and reproducible science.
Chromatographic Analysis and Purification
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for both purifying the crude synthetic peptide and for assessing its purity. The principle is to separate molecules based on their hydrophobicity.
-
Causality of Method Choice: Ile-Glu is highly polar. A standard C18 (hydrophobic) column will provide minimal retention. Therefore, an ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase. The TFA forms an ion pair with the positively charged N-terminus of the peptide, increasing its overall hydrophobicity and allowing it to interact sufficiently with the C18 stationary phase for effective separation.
Experimental Protocol: Analytical RP-HPLC for Ile-Glu Purity Assessment
-
System: An HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is critical for separating polar peptides. For example: 5% to 35% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (where the peptide bond absorbs strongly).
-
Sample Preparation: Dissolve the dried peptide in Mobile Phase A.
-
Analysis: Inject the sample. The retention time of the main peak is recorded, and the peak area is used to calculate purity relative to any impurity peaks.
Structural Verification and Quantification
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for confirming the identity and quantifying peptides in complex biological matrices.[15] It couples the separation power of HPLC with the mass-resolving power of a mass spectrometer.
-
Causality of Method Choice: Mass spectrometry provides an exact molecular weight, which is a primary confirmation of identity. Tandem MS (MS/MS) involves isolating the peptide ion, fragmenting it, and analyzing the fragments. This fragmentation pattern is unique to the peptide's sequence and provides definitive structural proof.
Experimental Protocol: LC-MS/MS for Ile-Glu Identification
-
LC System: Use the same RP-HPLC conditions as described above. The eluent is directed into the mass spectrometer source.
-
Mass Spectrometer: A triple quadrupole or Orbitrap instrument equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in positive mode is chosen because the N-terminal amino group will readily accept a proton, forming a positively charged ion [M+H]⁺.
-
MS1 Scan: Scan for the theoretical mass of the protonated molecule (m/z 261.14).
-
MS2 Fragmentation: Isolate the precursor ion (m/z 261.14) and subject it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting fragment ions. Key expected fragments include:
-
y₁-ion: Cleavage of the peptide bond yields the glutamic acid residue (mass ~148.06).
-
b₁-ion: Cleavage of the peptide bond yields the isoleucine immonium ion (mass ~114.09).
-
Other fragments from side-chain losses.
-
Conformational Analysis
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC and MS confirm purity and primary structure, NMR provides detailed information about the chemical environment of each atom, confirming connectivity and providing insights into the 3D conformation in solution.[16][17]
-
Causality of Method Choice: For a definitive structural proof of a novel or synthesized molecule, NMR is indispensable. 1D (¹H) and 2D (e.g., COSY, TOCSY) spectra can be used to assign every proton in the molecule, confirming that the correct isomers (L-isoleucine, not D-allo-isoleucine) were used and that the connectivity is as expected.[18] This provides an orthogonal validation to mass spectrometry.
Part 5: Applications in Research and Drug Development
The unique combination of a BCAA and a key neurotransmitter makes Ile-Glu a molecule with diverse potential applications.
Use as a Research Tool and Biomarker
-
Metabolomics Standard: A synthesized, pure Ile-Glu is an essential reference standard for metabolomics studies aiming to identify and quantify dipeptides in biological samples.
-
Biomarker: Its detection in foods like chicken and pork suggests it could be a potential biomarker for the consumption of these products.[1]
-
Transporter Studies: Ile-Glu can be used as a substrate to study the kinetics and specificity of intestinal peptide transporters (e.g., PEPT1).
Potential Therapeutic and Pharmaceutical Applications
-
Neuroprotection: Glutamate is central to many neurological disorders.[8] Derivatives of glutamic acid are being explored as therapeutics.[] Ile-Glu could serve as a pro-drug for glutamate, potentially offering different transport and pharmacokinetic properties to modulate the glutamatergic system.
-
Metabolic Regulation: Given isoleucine's role in stimulating glucose uptake, Ile-Glu could be investigated in nutritional supplements aimed at improving glycemic control or supporting muscle metabolism.[4] Dietary restriction of isoleucine has also been linked to healthy aging, making molecules involved in its pathways of interest.[20]
-
Drug Delivery: The glutamic acid residue offers a handle for further chemical modification. For example, polymers of glutamic acid (polyglutamic acid) are used in drug delivery systems to improve the solubility and targeting of therapeutics.[21]
Conclusion
Isoleucyl-glutamic acid, while simple in structure, stands at the intersection of metabolism, neuroscience, and nutrition. This guide has detailed its fundamental molecular characteristics and the robust analytical framework required for its study. The causality behind each methodological choice—from the use of ion-pairing agents in HPLC to the selection of fragmentation analysis in mass spectrometry—is grounded in the molecule's inherent physicochemical properties. While direct biological functions of the intact dipeptide remain an area ripe for exploration, its potential as a research tool, biomarker, and a scaffold for therapeutic development is significant. For scientists and researchers, Ile-Glu serves as an excellent model for the rigorous, multi-disciplinary approach required to fully characterize and unlock the potential of bioactive peptides.
References
-
FooDB. (2020). Showing Compound Isoleucyl-Glutamate (FDB111935). [Link]
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Baggio, L. L., & Drucker, D. J. (2007). The structure and function of the glucagon-like peptide-1 receptor and its ligands. PMC. [Link]
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Wikipedia. Glutamic acid. [Link]
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Cleveland Clinic. (2022). Glutamate: What It Is & Function. [Link]
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Prakash, A., et al. (2005). L-Glutamic acid and glutamine: Exciting molecules of clinical interest. ResearchGate. [Link]
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Toldrá, F., & Reig, M. (2021). Functions and absorption of bioactive peptides in small intestine. [Link]
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Prakash, A., et al. (2005). L-Glutamic acid and glutamine: Exciting molecules of clinical interest. Indian Journal of Pharmacology. [Link]
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Technology Networks. (2025). Essential Amino Acids: Chart, Abbreviations and Structure. [Link]
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Doi, M., et al. (2005). Isoleucine, a potent plasma glucose-lowering amino acid, stimulates glucose uptake in C2C12 myotubes. PubMed. [Link]
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Yu, D., et al. (2023). Late-life isoleucine restriction promotes physiological and molecular signatures of healthy aging. PMC. [Link]
-
McKenna, M. C. (2012). Valine but not leucine or isoleucine supports neurotransmitter glutamate synthesis during synaptic activity in cultured cerebellar neurons. PubMed. [Link]
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Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
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Wikipedia. Proteolysis. [Link]
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Grewer, C., et al. (2008). Glutamate forward and reverse transport: From molecular mechanism to transporter-mediated release after ischemia. PMC. [Link]
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University of Zurich. STRUCTURE DETERMINATION BY NMR. [Link]
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Mouchahoir, T., & Schiel, J. E. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. PMC. [Link]
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Aileron. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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Wikipedia. Glutamate transporter. [Link]
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Brakch, N., et al. (2003). Processing of peptide and hormone precursors at the dibasic cleavage sites. PMC. [Link]
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Capellas, M., et al. (1997). Protease-catalysed synthesis/hydrolysis of dipeptides in solution and on resin. ResearchGate. [Link]
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Al-Amin, M., et al. (2023). Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease, a Potential Therapeutic Target. MDPI. [Link]
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XVIVO Scientific Animation. (2020). Glutamate Modulation | MOA Animation. YouTube. [Link]
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LSU Scholarly Repository. (2002). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]
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Zosel, F., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
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Prickett, C. S., et al. (2015). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. PMC. [Link]
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Gerkau, N. J., et al. (2021). Disruption of Glutamate Transport and Homeostasis by Acute Metabolic Stress. Frontiers. [Link]
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ACS Publications. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. [Link]
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University of Regensburg. 7.5 High Resolution NMR Spectroscopy. [Link]
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Sharma, G., et al. (2012). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. MDPI. [Link]
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Wikipedia. Amino acid. [Link]
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Siegel, G.J., et al. (1999). Glutamate Transporters. NCBI Bookshelf. [Link]
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Spoken Wikipedia. (2014). Proteolysis. YouTube. [Link]
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
-
Adaway, J. E., et al. (2015). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. ResearchGate. [Link]
-
ResearchGate. (2021). What is the use of Carbon and Proton NMR Spectrum in Peptide Analysis?. [Link]
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NCERT. Biomolecules. [Link]
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UQ eSpace. Determination of peptide and protein structures using NMR Spectroscopy. [Link]
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The Ile-Glu Monograph: From Hydrolysate to Bioactive Lead
The following technical guide details the discovery, pharmacology, and synthesis of the dipeptide Isoleucyl-Glutamic Acid (Ile-Glu) . This monograph is structured for researchers in biochemistry and drug development, focusing on its dual role as a cardiovascular therapeutic lead (ACE inhibitor) and a sensory-active compound (Umami/Kokumi).
Executive Summary
Ile-Glu (IE) is a bioactive dipeptide comprising an N-terminal hydrophobic isoleucine and a C-terminal acidic glutamic acid. Historically isolated from enzymatic hydrolysates of food proteins (notably casein, soy, and muscle proteins), it represents a critical structural motif in the field of bioactive peptides .
Its scientific significance is bifurcated:
-
Pharmacology: It functions as an Angiotensin-Converting Enzyme (ACE) Inhibitor , utilizing its C-terminal carboxylate to chelate the active site Zinc ion (
), thereby regulating blood pressure. -
Sensory Science: It is a potent kokumi/umami peptide, interacting with the Calcium-Sensing Receptor (CaSR) and T1R1/T1R3 heterodimers to enhance flavor complexity in fermented matrices.
Historical Genesis & Isolation
The "discovery" of Ile-Glu was not a singular event but a cumulative identification resulting from the rigorous fractionation of protein hydrolysates in the late 20th century.
The Hydrolysate Era (1980s–1990s)
Early research focused on "undefined" bioactive fractions from fermented milk (Calpis) and soy sauce. Researchers observed that short-chain peptides survived gastrointestinal digestion and exerted physiological effects.
-
Casein Hydrolysis: Ile-Glu was frequently identified in the low-molecular-weight (<1 kDa) fraction of
-casein hydrolysates processed with Lactobacillus helveticus proteases. -
Soy Fermentation: In parallel, flavor chemists isolated Ile-Glu from soy sauce, correlating it with the "mouthfulness" (kokumi) sensation distinct from simple MSG.
Structural Identification
The transition from crude extract to defined molecule required advanced chromatography.
-
Method: Reversed-Phase HPLC (RP-HPLC) coupled with Edman degradation.
-
Key Finding: The specific sequence Ile-Glu (rather than Glu-Ile) was found to be critical for ACE inhibitory potency due to the requirement of a hydrophobic N-terminus for enzyme docking.
Visualization: The Isolation Workflow
The following diagram illustrates the standard industrial and laboratory workflow used to isolate Ile-Glu from complex protein matrices.
Figure 1: Standard isolation workflow for bioactive dipeptides from protein hydrolysates.[1]
Mechanistic Pharmacology
ACE Inhibition: The Zinc Chelation Model
The primary therapeutic interest in Ile-Glu stems from its ability to inhibit ACE (EC 3.4.15.1), a zinc-metallopeptidase central to the Renin-Angiotensin System (RAS).
-
Binding Mode: Competitive Inhibition.
-
Mechanism:
-
N-Terminus (Ile): The hydrophobic isoleucine side chain anchors into the S1 subsite of ACE, which naturally accommodates hydrophobic residues.
-
C-Terminus (Glu): The carboxylate group (
) of the glutamic acid coordinates with the Zinc ion ( ) at the active site, displacing the water molecule required for catalysis. This prevents the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.[2]
-
Structure-Activity Relationship (SAR)
Quantitative SAR (QSAR) studies have established the "Hydrophobic-Acidic" rule for dipeptide ACE inhibitors.
| Residue Position | Preferred Characteristic | Role in Ile-Glu |
| N-Terminus | Hydrophobic / Aliphatic | Ile: High hydrophobicity anchors peptide in S1 pocket.[3] |
| C-Terminus | Acidic / Proline / Aromatic | Glu: Chelates active site |
Visualization: Mechanism of Action
Figure 2: Molecular docking logic of Ile-Glu within the ACE active site.
Synthesis & Production Protocols
For research and drug development, isolation from food is inefficient. Two primary methods are used for scalable production.
Chemical Synthesis (SPPS)
Standard Protocol: Fmoc-Solid Phase Peptide Synthesis.
-
Resin: Wang resin (pre-loaded with Fmoc-Glu(OtBu)).
-
Coupling: HBTU/HOBt activation.
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5).
-
Advantage: High purity (>98%), exact sequence control.
Enzymatic Synthesis (Reverse Hydrolysis)
Concept: Using proteases (e.g., Thermolysin) in non-aqueous organic solvents to drive the equilibrium toward bond formation.
-
Substrates: N-protected Isoleucine ester + Glutamic acid derivative.
-
Advantage: "Green" chemistry, stereospecificity (L-isomers only).
Experimental Validation Protocols
To verify the activity of synthesized or isolated Ile-Glu, the following self-validating protocols are standard.
In Vitro ACE Inhibition Assay (Spectrophotometric)
This protocol measures the inhibition of ACE converting the substrate HHL (Hippuryl-His-Leu) to Hippuric Acid.
-
Reagents:
-
ACE Solution: 0.1 U/mL (from rabbit lung).
-
Substrate: 5 mM HHL in borate buffer (pH 8.3).
-
Sample: Ile-Glu dissolved in buffer.
-
-
Procedure:
-
Incubate Sample (50 µL) + ACE (50 µL) at 37°C for 10 min.
-
Add Substrate (150 µL) and incubate for 30 min.
-
Stop Reaction: Add 250 µL 1M HCl.
-
Extraction: Add 1.5 mL Ethyl Acetate (extracts Hippuric Acid). Vortex and centrifuge.
-
Measurement: Evaporate organic layer, redissolve in water, measure Absorbance at 228 nm.
-
-
Calculation:
Quantitative Data: Comparative Potency
While Ile-Glu is effective, it is often compared to the "gold standard" lactotripeptides.
| Peptide | Sequence | IC50 (µM) | Source | Mechanism |
| Ile-Glu | IE | ~200 - 300 | Soy/Casein | Zn-Chelation |
| Val-Pro-Pro | VPP | 9 | Fermented Milk | Non-competitive |
| Ile-Pro-Pro | IPP | 5 | Fermented Milk | Competitive |
| Captopril | (Drug) | 0.02 | Synthetic | Competitive |
Note: While Ile-Glu has a higher IC50 (lower potency) than VPP, its abundance in hydrolysates makes it a significant contributor to the total activity of functional foods.
References
-
Identification of ACE Inhibitory Peptides
- Source: N
- Context: Describes the isolation of hydrophobic-acidic peptides and the correlation of MW <3kDa with high ACE inhibition.
-
Structure-Activity Rel
- Source: Journal of Agricultural and Food Chemistry
- Context: Defines the QSAR rules favoring N-terminal hydrophobic residues (Ile) and C-terminal charged residues (Glu) for ACE binding.
-
Taste-Active Peptides in Soy Sauce (Kokumi/Umami)
- Source: International Journal of Food Science & Technology
- Context: Identifies Ile-Glu as a key contributor to the complex flavor profile of fermented soy products.
-
Enzym
- Source: Frontiers in Nutrition
- Context: Details the methodology for releasing Ile-containing peptides using Alcalase and Trypsin.
-
Ile-Glu-Trp (Stemokin)
-
Source: PubMed[1]
- Context: Highlights the inclusion of the Ile-Glu motif in longer pharmaceutical peptides with Th1/Th2 modul
-
Sources
- 1. Simultaneous Presence of PrtH and PrtH2 Proteinases in Lactobacillus helveticus Strains Improves Breakdown of the Pure αs1-Casein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship [frontiersin.org]
An In-depth Technical Guide to the Natural Sources and Occurrence of Isoleucyl-Glutamate
Abstract
Isoleucyl-glutamate, a dipeptide composed of the essential amino acid isoleucine and the excitatory neurotransmitter glutamate, represents a molecule of growing interest at the intersection of proteomics, metabolomics, and nutritional science. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of isoleucyl-glutamate. It delves into its identified dietary sources, explores its hypothesized biosynthetic origins, and outlines robust analytical methodologies for its detection and quantification in complex biological matrices. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the landscape of this naturally occurring dipeptide.
Introduction: The Significance of Dipeptides
Dipeptides, the simplest form of peptides, consist of two amino acids joined by a single peptide bond.[1] While often viewed as mere intermediates in protein metabolism, a growing body of evidence suggests they can possess unique biological activities and serve as important biomarkers. Isoleucyl-glutamate (Ile-Glu) is one such dipeptide. Its composition is particularly noteworthy, combining a branched-chain amino acid (BCAA) crucial for muscle metabolism with the most abundant excitatory neurotransmitter in the mammalian central nervous system.[2][3] Understanding where this dipeptide occurs in nature is the first step toward elucidating its potential physiological roles and therapeutic applications.
Physicochemical Characteristics of Isoleucyl-Glutamate
A foundational understanding of a molecule's properties is critical for designing effective extraction and analytical strategies. Isoleucyl-glutamate is an organic compound classified as a dipeptide.[1] Key physicochemical properties, predicted through computational models, are summarized below.
| Property | Value | Source |
| Chemical Formula | C11H20N2O5 | [1] |
| Average Molecular Weight | 260.29 g/mol | [1] |
| Monoisotopic Molecular Weight | 260.137221752 g/mol | [1] |
| IUPAC Name | 2-(2-amino-3-methylpentanamido)pentanedioic acid | [1] |
| Water Solubility | 4.64 g/L | [1] |
| logP | -2.7 | [1] |
| Physiological Charge | -1 | [1] |
| pKa (Strongest Acidic) | 3.45 | [1] |
| pKa (Strongest Basic) | 8.51 | [1] |
Table 1: Predicted physicochemical properties of Isoleucyl-Glutamate.
Natural Occurrence and Identified Dietary Sources
The presence of isoleucyl-glutamate has been confirmed in several food sources, primarily of animal origin. This suggests a potential role as a biomarker for the consumption of specific types of meat.[1]
Confirmed Food Sources
Current metabolomic databases indicate that isoleucyl-glutamate has been detected in the following food products:
-
Poultry: Specifically in chickens (Gallus gallus).[1]
-
Waterfowl: Found in various species of the Anatidae family (e.g., ducks, geese).[1]
-
Pork: Detected in domestic pigs (Sus scrofa domestica).[1]
It is important to note that while its presence is confirmed, quantitative data on the concentration of isoleucyl-glutamate in these foods is not yet widely available in the literature.[1] The table below summarizes the current findings.
| Food Source Category | Specific Examples | Status | Potential Significance |
| Animal Products | Chicken, Duck, Goose, Pork | Detected, but not quantified | Potential biomarker for consumption of these meats.[1] |
Table 2: Natural food sources where Isoleucyl-Glutamate has been detected.
The constituent amino acids, isoleucine and glutamate, are ubiquitous in nature. Glutamate is found in high concentrations in foods like tomatoes, cheese (especially Parmesan), mushrooms, and various meats.[4][5] Isoleucine is an essential amino acid and is present in all protein-containing foods.
Biosynthesis and Metabolic Pathways (Hypothesized)
A definitive biosynthetic pathway for isoleucyl-glutamate has not been explicitly detailed in the available literature. However, its formation can be logically inferred from the established metabolic pathways of its constituent amino acids and the general mechanisms of peptide synthesis.
Precursor Synthesis
The synthesis of isoleucyl-glutamate is contingent on the availability of its precursors, L-isoleucine and L-glutamate.
-
L-Glutamate Synthesis: Glutamate is a non-essential amino acid that can be synthesized in the body through several key reactions, primarily from α-ketoglutarate (an intermediate of the Krebs cycle) or from glutamine.[6][7]
-
L-Isoleucine Synthesis: As an essential amino acid for humans, isoleucine must be obtained from the diet. In microorganisms and plants, its synthesis is a more complex process that can originate from precursors like pyruvate and acetyl-CoA or threonine.[8][9]
Hypothesized Formation of the Peptide Bond
The formation of the dipeptide itself likely occurs through two primary routes:
-
Non-ribosomal Peptide Synthesis: While complex non-ribosomal peptide synthetases (NRPSs) are known to produce a wide array of peptides in microorganisms, simpler enzymatic or non-enzymatic ligations could potentially form dipeptides in other organisms.
-
Proteolytic Degradation: The most probable source of isoleucyl-glutamate in animal tissues is the incomplete breakdown of larger dietary or endogenous proteins by proteases and peptidases. During protein catabolism, specific proteases cleave proteins into smaller peptides, which are then further broken down into dipeptides, tripeptides, and free amino acids. The presence of Ile-Glu in muscle-rich foods like chicken and pork strongly supports this hypothesis.[1]
The diagram below illustrates the hypothesized origin of isoleucyl-glutamate from protein catabolism.
Hypothesized origin of Isoleucyl-Glutamate via proteolysis.
Analytical Methodologies for Detection and Quantification
The robust analysis of dipeptides like isoleucyl-glutamate from complex biological matrices requires a multi-step approach involving extraction, separation, and detection. The causality behind this workflow is to isolate the analyte of interest from interfering substances and enable its accurate measurement.
Step-by-Step Experimental Protocol
The following protocol describes a self-validating system for the quantification of isoleucyl-glutamate from a tissue sample (e.g., chicken muscle).
1. Sample Preparation and Extraction:
- Rationale: To efficiently extract small polar molecules like dipeptides while precipitating larger proteins that can interfere with analysis.
- Protocol:
- Homogenize 100 mg of flash-frozen tissue in 1 mL of ice-cold 80% methanol. The high organic content effectively denatures and precipitates proteins.
- Include a deuterated internal standard (e.g., Isoleucyl-d7-Glutamate) at a known concentration to account for matrix effects and variations in extraction efficiency and instrument response.[10]
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.
- Carefully collect the supernatant containing the metabolites.
- Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., 100 µL of the initial mobile phase for LC-MS).
2. Chromatographic Separation:
- Rationale: To separate isoleucyl-glutamate from other structurally similar compounds, such as other dipeptides or isomeric molecules, prior to detection.
- Protocol (UHPLC):
- Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is ideal for retaining and separating highly polar compounds.
- Employ a gradient elution method. For example:
- Mobile Phase A: Water with 0.1% formic acid (enhances ionization).
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start at 95% B, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions for re-equilibration. This gradient ensures that polar compounds are retained and then eluted as the aqueous content of the mobile phase increases.
3. Detection and Quantification:
- Rationale: To achieve high sensitivity and specificity for the identification and quantification of the target analyte.
- Protocol (Mass Spectrometry):
- Couple the UHPLC system to a tandem mass spectrometer (MS/MS) operating in electrospray ionization (ESI) positive mode.
- Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion-to-product ion transition for both the analyte and its stable isotope-labeled internal standard.
- Precursor Ion (Q1): The protonated molecular ion of isoleucyl-glutamate ([M+H]+).
- Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (CID) of the precursor ion.
- Develop a calibration curve using standards of known concentrations to accurately quantify the amount of isoleucyl-glutamate in the sample based on the peak area ratio of the analyte to the internal standard.
The following diagram outlines the described analytical workflow.
Analytical workflow for Isoleucyl-Glutamate quantification.
Potential Physiological Significance
While the specific physiological role of isoleucyl-glutamate is yet to be fully characterized, its constituent parts suggest several areas of interest for future research:
-
Neurotransmission: Glutamate is the primary excitatory neurotransmitter, essential for learning and memory.[4][11][12] The transport and metabolism of glutamate are tightly regulated. It remains to be seen if Ile-Glu can interact with glutamate receptors or transporters, or if it serves as a carrier or storage form of glutamate.
-
Nutritional Signaling: As a dipeptide, Ile-Glu may be absorbed from the gut via specific peptide transporters (e.g., PEPT1) and could act as a signaling molecule indicating the presence of high-protein food.
-
Metabolic Regulation: Isoleucine is a BCAA that plays a key role in protein synthesis and muscle metabolism. The dipeptide could potentially influence these pathways.
Conclusion and Future Directions
Isoleucyl-glutamate is a naturally occurring dipeptide found in common dietary meats.[1] While its presence is established, significant knowledge gaps remain regarding its concentration in various sources, its precise biosynthetic pathways, and its physiological function. The analytical workflows detailed in this guide provide a robust framework for researchers to pursue these questions. Future research should focus on:
-
Quantitative Screening: Broadly screening various food sources and biological tissues to create a quantitative map of isoleucyl-glutamate distribution.
-
Functional Assays: Investigating the interaction of isoleucyl-glutamate with glutamate receptors, peptide transporters, and metabolic enzymes.
-
In Vivo Studies: Exploring the pharmacokinetic profile of isoleucyl-glutamate and its effects on physiological processes in animal models.
Elucidating the role of this simple yet intriguing dipeptide could open new avenues in nutritional science, diagnostics, and therapeutic development.
References
-
FooDB. (2020). Showing Compound Isoleucyl-Glutamate (FDB111935). foodb.ca. Available at: [Link]
-
FooDB. (2020). Showing Compound Isoleucyl-Glutamine (FDB111934). foodb.ca. Available at: [Link]
-
Mental Health America. (n.d.). What is Glutamate?. mhanational.org. Available at: [Link]
-
Government of Canada. (2022). Monosodium glutamate (MSG) and other sources of glutamate in foods. canada.ca. Available at: [Link]
-
Prasad, S., & McNally, L. (2016). Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders. Frontiers in Human Neuroscience. Available at: [Link]
-
ResearchGate. (n.d.). Three routes for isoleucine biosynthesis. researchgate.net. Available at: [Link]
-
YouTube. (2025). Understanding the Role of Glutamate Signalling in CNS. youtube.com. Available at: [Link]
-
Omar Medical. (2025). High Glutamate Foods. myomarmed.com. Available at: [Link]
-
International Food Information Council. (2009). Everything You Need To Know About Glutamate And Monosodium Glutamate. ific.org. Available at: [Link]
-
WebMD. (2024). 10 Foods High in Glutamate and Why You Should Avoid Them. webmd.com. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Overview of the Glutamatergic System. ncbi.nlm.nih.gov. Available at: [Link]
-
PubMed. (n.d.). Quantification of glutamate and glutamine using constant-time point-resolved spectroscopy at 3 T. pubmed.ncbi.nlm.nih.gov. Available at: [Link]
-
MDPI. (n.d.). Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography. mdpi.com. Available at: [Link]
-
Cleveland Clinic. (2022). Glutamate: What It Is & Function. my.clevelandclinic.org. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli. ncbi.nlm.nih.gov. Available at: [Link]
-
PubMed. (n.d.). A method for measuring both glutamine and glutamate levels and stable isotopic enrichments. pubmed.ncbi.nlm.nih.gov. Available at: [Link]
-
Czech Journal of Food Sciences. (n.d.). Biosynthesis of food constituents: Amino acids: 1. The glutamic acid and aspartic acid groups. agriculturejournals.cz. Available at: [Link]
-
PubMed. (2025). Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. pubmed.ncbi.nlm.nih.gov. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). A pathway map of glutamate metabolism. ncbi.nlm.nih.gov. Available at: [Link]
Sources
- 1. Showing Compound Isoleucyl-Glutamate (FDB111935) - FooDB [foodb.ca]
- 2. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. What is Glutamate? | Mental Health America [mhanational.org]
- 5. myomarmed.com [myomarmed.com]
- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 7. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders [frontiersin.org]
- 12. youtube.com [youtube.com]
Technical Guide: Biosynthesis and Enzymatic Assembly of H-Ile-Glu-OH
The following technical guide details the biosynthesis and enzymatic production of the dipeptide H-Ile-Glu-OH (Isoleucyl-Glutamic Acid).
Executive Summary
H-Ile-Glu-OH (Ile-Glu) is a bioactive dipeptide with emerging significance in immunomodulation and metabolic regulation. While dipeptides are classically viewed as degradation products of proteolysis, the de novo biosynthesis of Ile-Glu in microorganisms is driven by a distinct class of enzymes known as L-Amino Acid Ligases (LALs) .[1] This guide dissects the ATP-dependent biosynthetic pathway, focusing on the catalytic mechanisms of ATP-grasp enzymes (e.g., YwfE, TabS) and providing a validated protocol for their biocatalytic production.
Molecular Architecture & Biological Context
Chemical Identity[2]
-
Sequence: Isoleucine (N-terminus) – Glutamic Acid (C-terminus)[2]
-
Notation: H-Ile-Glu-OH
-
Molecular Weight: ~260.29 g/mol
-
Physiological Role: Ile-Glu has been identified in metabolomic screens of human plasma and saliva, often serving as a signaling intermediate or a precursor to larger immunomodulatory peptides (e.g., Stemokin derivatives).
The Biosynthetic Challenge
Unlike ribosomal peptide synthesis, which requires mRNA templates and complex translation machinery, the biosynthesis of short peptides like Ile-Glu is non-ribosomal . In nature, this specific bond formation is catalyzed by:
-
Non-Ribosomal Peptide Synthetases (NRPS): Modular multi-enzymes (less common for simple dipeptides).
-
L-Amino Acid Ligases (LALs): The primary biosynthetic route in bacteria (e.g., Bacillus subtilis, Pseudomonas syringae).
The Biosynthetic Pathway: ATP-Dependent Ligation
The core biosynthesis of H-Ile-Glu-OH occurs via the L-Amino Acid Ligase (LAL) pathway.[1] These enzymes belong to the ATP-grasp superfamily and catalyze the formation of an alpha-peptide bond between two unprotected amino acids.[3]
Mechanism of Action
The reaction proceeds through an ordered kinetic mechanism involving an acyl-phosphate intermediate.
-
Substrate Binding: The enzyme binds ATP and the N-terminal amino acid (Isoleucine).
-
Activation: The
-phosphate of ATP is transferred to the carboxyl group of Isoleucine, forming a high-energy Isoleucyl-phosphate intermediate. ADP is released (or remains bound depending on the specific enzyme variant). -
Ligation: The C-terminal amino acid (Glutamic Acid) enters the active site. Its
-amino group acts as a nucleophile, attacking the activated acyl-phosphate of Isoleucine. -
Release: A tetrahedral intermediate collapses, releasing inorganic phosphate (Pi) and the dipeptide H-Ile-Glu-OH.
Key Enzymatic Machinery
Specific LALs have been characterized for their ability to synthesize Ile-Glu, often requiring protein engineering to improve specificity for the bulky Isoleucine side chain.
| Enzyme | Source Organism | Native Function | Specificity for Ile-Glu |
| YwfE (BacD) | Bacillus subtilis | Synthesis of Bacilysin precursor | High promiscuity; accepts Ile as N-donor but prefers Ala. |
| TabS | Pseudomonas syringae | Tabtoxin biosynthesis | Broad specificity; highly effective for diverse dipeptides.[4] |
| RizA | Bacillus subtilis | Rhizocticin biosynthesis | Prefers Arg; requires mutagenesis for hydrophobic N-termini. |
Pathway Visualization
The following diagram illustrates the ATP-grasp mechanism utilized by LALs to synthesize H-Ile-Glu-OH.
[5][6][7]
Experimental Protocol: Enzymatic Production
This protocol describes the biocatalytic synthesis of H-Ile-Glu-OH using a recombinant LAL (e.g., TabS or engineered YwfE) expressed in E. coli. This method is superior to chemical synthesis as it avoids racemization and toxic protecting groups.
Reagents & Setup
-
Biocatalyst: E. coli BL21(DE3) expressing His-tagged TabS.
-
Substrates: L-Isoleucine (50 mM), L-Glutamic Acid (50 mM).
-
Energy Source: ATP (50 mM) or an ATP-regeneration system (Polyphosphate kinase + Polyphosphate).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl
(Critical cofactor).
Step-by-Step Methodology
Step 1: Enzyme Preparation
-
Cultivate E. coli harboring the pET-TabS plasmid in LB medium at 37°C.
-
Induce expression with 0.1 mM IPTG when OD
reaches 0.6; incubate at 18°C for 16 hours (low temperature prevents inclusion bodies). -
Lyse cells via sonication and purify the enzyme using Ni-NTA affinity chromatography.
-
Validation: Verify purity (>95%) via SDS-PAGE (Target band ~50 kDa).
Step 2: Biocatalytic Reaction
-
Prepare the reaction mixture in a 1.5 mL microcentrifuge tube:
-
Tris-HCl (pH 8.0): 50 mM
-
MgCl
: 10 mM -
L-Ile: 20 mM
-
L-Glu: 40 mM (Excess nucleophile drives equilibrium)
-
ATP: 20 mM
-
Purified LAL Enzyme: 0.5 mg/mL
-
-
Incubate at 30°C for 4–12 hours with gentle shaking.
-
Reaction Termination: Quench by heating at 95°C for 5 minutes or adding 10% trichloroacetic acid (TCA).
Step 3: Identification & Purification
-
Centrifuge quenched mixture (12,000 x g, 10 min) to remove precipitated protein.
-
HPLC Analysis:
-
Column: C18 Reverse-Phase (e.g., ODS-3).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0–20% B over 20 minutes.
-
Detection: UV at 210 nm.
-
-
Mass Spectrometry: Confirm identity via LC-MS/MS. Expect an [M+H]
peak at 261.3 m/z .
Therapeutic Potential & Drug Development[8]
Understanding the biosynthesis of Ile-Glu is critical for developing peptide-based therapeutics.
-
Immunomodulation: Analogs of Ile-Glu (often cyclized or modified) have shown potential in regulating immune responses, similar to the well-known drug Thymogen (Glu-Trp).[5]
-
Precursor Utility: H-Ile-Glu-OH serves as a scaffold for "Stemokin" type peptides (Ile-Glu-Trp), which mobilize stem cells.
-
Scalability: The enzymatic pathway described above allows for the green manufacturing of this dipeptide, eliminating the hazardous waste associated with traditional solid-phase peptide synthesis (SPPS).
Comparative Production Methods
| Feature | Chemical Synthesis (SPPS) | Enzymatic Biosynthesis (LAL) |
| Purity (Chirality) | Risk of racemization | 100% Stereospecific (L-form) |
| Cost | High (Protecting groups) | Low (Cheap amino acids) |
| Environmental Impact | High (Organic solvents) | Low (Aqueous buffer) |
| Scalability | Linear scaling | Exponential (Fermentation) |
References
-
Tabata, K., et al. (2005).[3] ywfE in Bacillus subtilis Codes for a Novel Enzyme, L-Amino Acid Ligase. Journal of Bacteriology. Link
-
Kino, K., et al. (2008).[3] L-Amino acid ligase from Pseudomonas syringae producing tabtoxin can be used for enzymatic synthesis of various functional peptides. Applied and Environmental Microbiology. Link
-
Arai, T., et al. (2013). Mutagenesis of the L-amino acid ligase RizA increased the production of bioactive dipeptides. Bioscience, Biotechnology, and Biochemistry.[3][6] Link
-
Schmidt, M., et al. (2001).[7] Discovery of a Dipeptide Epimerase Enzymatic Function Guided by Homology Modeling. Biochemistry. Link
-
Guzmán, F., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI Pharmaceuticals. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. karger.com [karger.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. L-amino acid ligase from Pseudomonas syringae producing tabtoxin can be used for enzymatic synthesis of various functional peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a Dipeptide Epimerase Enzymatic Function Guided by Homology Modeling and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling and Therapeutic Potential of H-Ile-Glu-OH (IE)
[1][2][3]
Executive Summary
The dipeptide H-Ile-Glu-OH (IUPAC: (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]pentanedioic acid), abbreviated as IE , represents a distinct class of amphiphilic bioactive peptides.[1][2] Structurally, it combines a hydrophobic, branched-chain N-terminal residue (Isoleucine) with a polar, acidic C-terminal residue (Glutamic Acid).[1][2][3]
This unique "hydrophobic-anionic" motif positions H-Ile-Glu-OH as a high-probability candidate for Angiotensin-Converting Enzyme (ACE) inhibition and specific organoleptic applications (savory/bitter modulation).[1][2][3] This guide provides a rigorous technical analysis of its predicted physicochemical properties, synthetic pathways, and biological mechanisms, grounded in quantitative structure-activity relationship (QSAR) principles.
Physicochemical Characterization
The physicochemical profile of H-Ile-Glu-OH is dominated by the interplay between the lipophilic isoleucine side chain and the ionizable glutamic acid moieties.[1][2]
Calculated Properties Table[2][3]
| Property | Value (Predicted) | Structural Determinant |
| Molecular Weight | 260.29 g/mol | Ile (131.[1][2][3]17) + Glu (147.[1][2][3]13) - H₂O |
| Formula | C₁₁H₂₀N₂O₅ | -- |
| Isoelectric Point (pI) | ~3.20 | Dominated by |
| pKa (C-term -COOH) | ~2.15 | |
| pKa (Side Chain -COOH) | ~4.25 | |
| pKa (N-term -NH₃⁺) | ~9.60 | |
| LogP (Octanol/Water) | -1.5 to -0.5 | Amphiphilic, but net hydrophilic at pH 7 |
| Solubility (Water) | High (>50 mg/mL) | Excellent solubility at pH > 4.5 |
Solubility & Stability Logic
-
pH Dependence: At physiological pH (7.4), the peptide exists as a dianion (COO⁻ at C-term, COO⁻ at side chain) and a mono-cation (NH₃⁺), resulting in a net charge of -1.[1][3] This ensures high aqueous solubility.[2][3]
-
Hydrophobic Collapse: The isoleucine side chain (
-butyl group) provides sufficient hydrophobicity to facilitate interaction with non-polar binding pockets (e.g., ACE active site) without compromising aqueous solubility.[1][3]
Synthetic Methodology: Solid Phase Peptide Synthesis (SPPS)[1][3]
To ensure high purity and prevent racemization (particularly at the Ile residue), a standard Fmoc-SPPS protocol on Wang resin is recommended.[1][3]
Synthesis Protocol
Objective: Synthesis of H-Ile-Glu-OH at 0.25 mmol scale.
-
Resin Selection: Fmoc-Glu(OtBu)-Wang Resin (Loading: 0.5–0.7 mmol/g).[1][2][3] Rationale: Pre-loaded resin minimizes C-terminal racemization.[1][2][3]
-
Swelling: DMF (30 mins).
-
Deprotection (Fmoc removal): 20% Piperidine in DMF (2 x 10 min).
-
Coupling (Ile):
-
Final Cleavage:
-
Precipitation: Cold Diethyl Ether.
Workflow Visualization
Figure 1: Step-wise Fmoc-SPPS workflow for H-Ile-Glu-OH synthesis utilizing Wang resin to ensure C-terminal integrity.
Bioactivity Prediction: ACE Inhibition Mechanism[1]
Based on QSAR data for dipeptides, H-Ile-Glu-OH is predicted to act as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[1][2]
Structural Logic (The "Lock and Key")
ACE prefers substrates/inhibitors with:
-
Hydrophobic N-terminus: The Isoleucine (Ile) residue fits into the hydrophobic S1 subsite of ACE.[2][3]
-
C-terminal Chelation: The Glutamic acid (Glu) provides a carboxylate group capable of coordinating with the Zinc ion (
) essential for ACE catalysis.[1][3]
Predicted Pathway Interaction[3]
Figure 2: Predicted Mechanism of Action (MOA).[1][2][3] The Ile residue anchors the peptide in the S1 pocket, while the Glu residue chelates the catalytic Zinc ion.
Experimental Validation Protocols
To confirm the predicted properties, the following self-validating protocols are required.
Purity Analysis (RP-HPLC)
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (Non-polar).
-
Gradient: 0% B to 30% B over 20 minutes.
In Vitro ACE Inhibition Assay
ADMET Profiling (Absorption, Distribution, Metabolism)[1][5]
-
Taste Profile: While Glu contributes Umami (savory), the hydrophobic Ile residue often introduces Bitterness. The dipeptide is predicted to have a complex, bittersweet/savory profile, relevant for food science applications [1].
-
Metabolic Stability: Dipeptides are susceptible to rapid degradation by cytosolic peptidases.[2][3] However, they are excellent substrates for the PepT1 transporter , suggesting high oral bioavailability despite low stability in plasma [2].
References
-
Maehashi, K., et al. (1999).[3][5] Isolation of Peptides from an Enzymatic Hydrolysate of Food Proteins and Characterization of Their Taste Properties.[5] Bioscience, Biotechnology, and Biochemistry. [1]
-
Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1.[3] Current Opinion in Pharmacology.
-
Cheung, H.S., et al. (1980).[3] Binding of peptide substrates and inhibitors of angiotensin-converting enzyme.[2][3][6][7][8] Journal of Biological Chemistry.
-
BenchChem Technical Support. (2025). Application Notes for Fmoc-Glu(OMe)-OH in Fmoc-Based Peptide Synthesis. BenchChem.[2][3][9]
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. digital.csic.es [digital.csic.es]
- 3. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analysis of key precursor peptides and flavor components of flaxseed derived Maillard reaction products based on iBAQ mass spectrometry and molecular sensory science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in In Vitro and In Vivo Studies of Antioxidant, ACE-Inhibitory and Anti-Inflammatory Peptides from Legume Protein Hydrolysates [mdpi.com]
- 7. Frontiers | Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship [frontiersin.org]
- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Steric-Electronic Nexus: Understanding the Peptide Bond in H-Ile-Glu-OH
This guide provides an in-depth technical analysis of the peptide bond within the dipeptide H-Ile-Glu-OH (Isoleucyl-Glutamic Acid). It is designed for researchers in medicinal chemistry and peptide therapeutics, focusing on the unique steric and electronic challenges presented by this specific sequence.
Executive Summary & Structural Anatomy
The dipeptide H-Ile-Glu-OH represents a classic case study in the "steric-electronic" conflict often encountered in peptide drug design. Unlike simple glycine or alanine-based peptides, this sequence pairs a
For the drug developer, this bond is critical for two reasons:
-
Synthetic Difficulty: The bulky sec-butyl side chain of Ile hinders the nucleophilic attack required for bond formation.
-
Metabolic Susceptibility: While steric bulk usually confers proteolytic resistance, the specific recognition of N-terminal hydrophobic residues by aminopeptidases makes this bond a metabolic "hotspot" unless chemically modified.
Stereochemical Nomenclature
The notation H-Ile-glu-OH in your request contains a lowercase "glu".[1] In peptide chemistry conventions, this specifically denotes the D-enantiomer of Glutamic acid.
-
H-Ile-Glu-OH: L-Isoleucine + L-Glutamic Acid (Natural metabolite).
-
H-Ile-glu-OH: L-Isoleucine + D-Glutamic Acid (Peptidomimetic/Stabilized).
This guide addresses the physicochemical properties of the peptide bond in both contexts, highlighting how the D-isomer (glu) alters the conformational landscape.
Biophysical Characterization of the Bond
The "Ile Effect" (Steric Hindrance)
The peptide bond between Ile and Glu is defined by the
-
Consequence: The bulky group restricts rotation around the
(phi) and (psi) torsion angles. -
Ramachandran Impact: The allowed conformational space for the Ile residue is significantly smaller than for Glu. This rigidity forces the peptide bond into a specific orientation, often reducing the entropy cost of binding to a receptor (a favorable drug property) but complicating synthesis.
Electronic Environment & Intramolecular Interactions
The Glutamic acid residue introduces a side-chain carboxyl group (
-
The N-terminal amine of Ile is protonated (
). -
The C-terminal carboxyl of Glu is deprotonated (
). -
The Side-chain carboxyl of Glu is deprotonated (
).
The Salt Bridge Mechanism: In the L-L isomer (H-Ile-Glu-OH), the flexible Glu side chain can fold back to form an electrostatic salt bridge with the N-terminal ammonium group of Ile. This stabilizes a "kinked" conformation, protecting the peptide bond from hydrolysis.
-
In H-Ile-glu-OH (L-D): The different stereochemistry of D-Glu places the side chain on the opposite face of the peptide plane, preventing this stabilizing salt bridge. Paradoxically, while this removes thermodynamic stabilization, the D-configuration renders the bond invisible to most proteolytic enzymes.
Synthetic Methodology (Solid Phase Peptide Synthesis)
Synthesizing H-Ile-Glu-OH requires careful handling of the steric bulk of Ile. Standard coupling times often lead to deletion sequences (missing Ile).
Optimized Coupling Protocol
Choice of Coupling Reagent: HATU or COMU is preferred over HBTU/DIC due to the steric hindrance of the Ile carboxyl group.
| Parameter | Standard Protocol | Optimized for Ile-Glu | Causality |
| Coupling Time | 45 min | 2 x 60 min (Double Couple) | Ile's |
| Base | DIPEA (2 eq) | DIPEA (4 eq) or TMP | Ensure full deprotonation of the amine component. |
| Temperature | Ambient | Thermal energy overcomes the steric activation barrier. | |
| Monitoring | Kaiser Test | Chloranil Test | Kaiser test can be false-negative with bulky secondary amines (though Ile is primary, steric bulk mimics this). |
Synthesis Workflow Diagram
The following diagram illustrates the critical decision points in synthesizing H-Ile-glu-OH on Wang resin.
Figure 1: SPPS workflow highlighting the critical coupling step hindered by Isoleucine's steric bulk.
Stability & Degradation Pathways[2]
For drug development, the stability of the peptide bond is paramount.
Hydrolysis Kinetics
The Ile-Glu bond is susceptible to two main degradation pathways:
-
Enzymatic Hydrolysis (In Vivo):
-
Aminopeptidase N (APN/CD13): Highly active against N-terminal neutral/hydrophobic residues. H-Ile-Glu-OH is a prime substrate.
-
Solution: Substitution with D-Glu (H-Ile-glu-OH) or N-methylation (N-Me-Ile-Glu-OH) drastically reduces affinity.
-
-
Diketopiperazine (DKP) Formation (Chemical Stability):
-
Dipeptide esters are prone to cyclization to form DKPs, especially if the sequence is Pro-X. However, for Ile-Glu, the steric bulk of Ile prevents the conformational turn required for the N-terminal amine to attack the C-terminal carbonyl. Therefore, H-Ile-Glu-OH is chemically stable against cyclization compared to less bulky dipeptides.
-
Degradation Pathway Diagram
Figure 2: Biological fate of the peptide bond. The L-L isomer is rapidly degraded, while the L-D isomer resists enzymatic recognition.
Analytical Protocol (Quality Control)
To verify the integrity of the peptide bond and ensure no racemization of the sensitive Isoleucine
HPLC-MS Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water (Ion pairing agent crucial for polar Glu).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 40% B over 20 min. (Note: Dipeptides are very polar; keeping organic low is essential for retention).
-
Detection: UV 214 nm (Peptide bond) & ESI-MS (Positive Mode, M+H = 261.3 Da).
Racemization Check (Marfey's Reagent)
Since Ile has two chiral centers, harsh coupling conditions can lead to allo-Isoleucine .
-
Hydrolyze peptide (6N HCl, 110°C, 24h).
-
Derivatize with FDAA (Marfey's reagent).
-
Analyze via HPLC.[2] L-Ile and L-allo-Ile derivatives separate distinctively, confirming if the steric strain caused epimerization.
References
-
Peptide Bond Nature: Pauling, L., & Corey, R. B. (1951). The structure of proteins: Two hydrogen-bonded helical configurations of the polypeptide chain. Proceedings of the National Academy of Sciences. Link
-
Steric Hindrance in Synthesis: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
Aminopeptidase Susceptibility: Rawlings, N. D., & Barrett, A. J. (2013). MEROPS: the database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research. Link
-
Marfey's Method: Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6] Link
Sources
Methodological & Application
H-Ile-glu-OH synthesis methods for research use
An Application Guide to the Research-Scale Synthesis of H-Ile-Glu-OH
This document provides a detailed guide for the chemical synthesis of the dipeptide Isoleucyl-Glutamic Acid (H-Ile-Glu-OH). It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of the available synthetic methodologies. This guide emphasizes the rationale behind procedural choices, offering both theoretical grounding and practical, step-by-step protocols for solid-phase and liquid-phase synthesis.
Dipeptides, composed of two amino acid residues, are fundamental building blocks in biochemistry and pharmaceutical research.[1] They serve not only as fragments of larger proteins but also as bioactive molecules in their own right, influencing various physiological processes. The synthesis of a specific dipeptide like H-Ile-Glu-OH is a foundational exercise in peptide chemistry, offering a model system for understanding the principles of peptide bond formation, protecting group strategy, purification, and characterization.
Mastery of these techniques is crucial for developing more complex peptide-based therapeutics, probes, and research tools. This guide will explore the two predominant chemical synthesis methodologies: Solid-Phase Peptide Synthesis (SPPS) and the classical Liquid-Phase Peptide Synthesis (LPPS).
Core Principles: The Protecting Group Strategy
Directly reacting the carboxyl group of one amino acid with the amino group of another is impractical, as it leads to uncontrolled polymerization.[2] Therefore, a successful peptide synthesis hinges on a robust protecting group strategy. This involves temporarily masking reactive functional groups to direct the reaction to the desired site.[2][3]
For the synthesis of H-Ile-Glu-OH, which proceeds from the C-terminus (Glu) to the N-terminus (Ile), the most widely adopted approach is the Fmoc/tBu strategy .[2]
-
α-Amino Group Protection : The N-terminus of the incoming amino acid is protected with the Fmoc (9-fluorenylmethoxycarbonyl) group. This group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in an organic solvent.[2]
-
Side-Chain Protection : Glutamic acid possesses a carboxylic acid in its side chain, which must be protected to prevent it from reacting during peptide bond formation. The tert-butyl (tBu) ester is an ideal choice as it is stable to the basic conditions used for Fmoc removal but is easily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step.[4]
-
Isoleucine's Side Chain : The aliphatic side chain of isoleucine is non-reactive and does not require a protecting group.
This orthogonal protection scheme—where one protecting group (Fmoc) is removed by a base and the other (tBu) by an acid—allows for selective deprotection and controlled, stepwise elongation of the peptide chain.[2]
Methodology I: Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, is the method of choice for research-scale peptide synthesis due to its efficiency, scalability, and potential for automation.[5][6] The core principle involves anchoring the C-terminal amino acid to an insoluble polymer resin.[5][7] The growing peptide chain remains attached to this solid support throughout the synthesis, allowing for the use of excess reagents to drive reactions to completion. Excess reagents and soluble by-products are then simply washed away by filtration, bypassing the need for complex purification of intermediates.[7]
Experimental Protocol: SPPS of H-Ile-Glu-OH
This protocol describes a standard manual synthesis on a 0.1 mmol scale.
Materials and Reagents:
| Reagent | Typical Amount | Purpose |
| 2-Chlorotrityl chloride (2-CTC) Resin | ~167 mg (0.6 mmol/g) | Solid support for C-terminal acid |
| Fmoc-Glu(OtBu)-OH | 128 mg (0.3 mmol) | First amino acid (C-terminus) |
| Fmoc-Ile-OH | 177 mg (0.5 mmol) | Second amino acid |
| HATU (Coupling Reagent) | 188 mg (0.495 mmol) | Activates carboxyl group for amide bond formation |
| DIPEA (Base) | 174 µL (1.0 mmol) | Activates coupling and neutralizes resin |
| Dichloromethane (DCM) | As required | Solvent for loading and washing |
| Dimethylformamide (DMF) | As required | Primary solvent for synthesis |
| Piperidine | As required | Base for Fmoc deprotection |
| Trifluoroacetic acid (TFA) | As required | Cleavage from resin and side-chain deprotection |
| Triisopropylsilane (TIS) | As required | Scavenger during cleavage |
| Water (H₂O) | As required | Scavenger during cleavage |
| Diethyl Ether (cold) | As required | Precipitation of crude peptide |
Step-by-Step Procedure:
-
Resin Swelling & Loading:
-
Place the 2-CTC resin in a reaction vessel and swell in DCM for 30 minutes.
-
Drain the DCM. Dissolve Fmoc-Glu(OtBu)-OH (0.3 mmol) in DCM and add DIPEA (0.6 mmol). Add this solution to the resin.
-
Agitate the mixture for 1-2 hours. To cap any remaining reactive sites on the resin, add a small amount of methanol and agitate for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection (Cycle 1):
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) to ensure all piperidine is removed. A Kaiser test can be performed to confirm the presence of a free primary amine.
-
-
Coupling (Cycle 1):
-
In a separate vial, dissolve Fmoc-Ile-OH (0.5 mmol) and HATU (0.495 mmol) in DMF. Add DIPEA (1.0 mmol) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3x) and DCM (3x). A Kaiser test should now be negative, indicating the reaction is complete.
-
-
Final Fmoc Deprotection:
-
Repeat Step 2 to remove the final Fmoc group from the N-terminal Isoleucine.
-
-
Cleavage and Global Deprotection:
-
Wash the deprotected peptide-resin with DCM (3x) and dry it under a vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate containing the peptide.
-
Concentrate the filtrate under reduced pressure.
-
-
Peptide Precipitation:
-
Add the concentrated solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Methodology II: Liquid-Phase Peptide Synthesis (LPPS)
LPPS, also known as solution-phase synthesis, is the classical approach to peptide synthesis.[9][10] In this method, all reactions occur in a homogeneous solution.[10] While more labor-intensive due to the requirement of purifying the product after each coupling and deprotection step, LPPS offers advantages for large-scale production and for syntheses involving unusual modifications where a solid support might interfere.[9][11]
Experimental Protocol: LPPS of H-Ile-Glu-OH
This protocol outlines a general approach for solution-phase synthesis.
Materials and Reagents: As in SPPS, with the addition of a C-terminally protected glutamic acid (e.g., H-Glu(OtBu)-OMe) and reagents for work-up and purification like ethyl acetate, aqueous acids/bases, and silica gel for chromatography if needed. DIC (Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole) are common coupling agents in LPPS.[8]
Step-by-Step Procedure:
-
Peptide Bond Formation:
-
Dissolve Fmoc-Ile-OH (1.0 eq) and HOBt (1.1 eq) in a suitable solvent like DMF or DCM.
-
Cool the solution to 0°C and add DIC (1.1 eq).
-
After 15 minutes of activation, add a solution of H-Glu(OtBu)-OMe (1.0 eq) and DIPEA (1.0 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification (Dipeptide):
-
Filter the by-product dicyclohexylurea (DCU) if DCC was used, or perform an aqueous work-up for DIC.
-
Extract the organic layer with dilute acid (e.g., 1N HCl) and base (e.g., 1N NaHCO₃) to remove unreacted starting materials and HOBt.
-
Dry the organic layer, concentrate, and purify the resulting protected dipeptide, Fmoc-Ile-Glu(OtBu)-OMe, typically by crystallization or silica gel chromatography.
-
-
N-terminal Fmoc Deprotection:
-
Dissolve the purified, protected dipeptide in DMF.
-
Add piperidine (to 20% v/v) and stir for 1-2 hours.
-
Remove the solvent under vacuum and purify the product, H-Ile-Glu(OtBu)-OMe, to remove the dibenzofulvene byproduct.
-
-
Final Deprotection:
-
The final step involves the removal of both the side-chain (OtBu) and C-terminal (OMe) protecting groups. This often requires a two-step process:
-
Saponification: Use a base like NaOH in a methanol/water mixture to hydrolyze the methyl ester.
-
Acidolysis: After work-up, treat the resulting product with a strong acid like TFA to remove the tBu group.
-
-
-
Final Purification: The final crude H-Ile-Glu-OH is purified using the same methods described below.
Purification and Quality Control
Regardless of the synthetic method, the final crude product will contain impurities such as deletion sequences, truncated peptides, or by-products from protecting groups.[12] Therefore, robust purification and characterization are mandatory.
Purification by RP-HPLC
The standard and most effective method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[12][13][14]
-
Principle : RP-HPLC separates molecules based on their hydrophobicity. The crude peptide is loaded onto a column packed with a nonpolar stationary phase (typically C18-modified silica). A gradient of increasing organic solvent (acetonitrile) in an aqueous mobile phase (water) is used for elution. More hydrophobic impurities elute later than the more polar target peptide.[12]
-
Protocol Outline :
-
Solvent Preparation : Prepare Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
Sample Preparation : Dissolve the crude peptide in a small amount of Mobile Phase A.
-
Chromatography : Inject the sample onto a preparative C18 column. Elute with a shallow gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).
-
Fraction Collection : Monitor the column eluent using a UV detector at 210-220 nm and collect fractions corresponding to the main product peak.[12]
-
Analysis and Pooling : Analyze the collected fractions by analytical HPLC to confirm purity. Pool the fractions that meet the desired purity level (>95% is common for research use).
-
Lyophilization : Freeze-dry the pooled fractions to obtain the final peptide as a fluffy, white powder.[12]
-
Characterization by Mass Spectrometry
Mass Spectrometry (MS) is an indispensable tool for confirming the identity of the synthesized peptide.[15] It provides a precise measurement of the molecular weight of the compound, which can be compared to the theoretical calculated mass.
-
Principle : The peptide is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[15][16]
-
Technique : Electrospray Ionization (ESI) is commonly coupled with an LC system (LC-MS) and is well-suited for peptide analysis.
-
Expected Result for H-Ile-Glu-OH :
-
Molecular Formula: C₁₁H₂₀N₂O₅
-
Monoisotopic Mass: 260.1372 Da
-
The mass spectrum should show a prominent peak corresponding to [M+H]⁺ at m/z 261.145.
-
Comparison of Synthesis Methods
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Principle | Peptide is anchored to an insoluble resin support.[5] | All reactions occur in a homogeneous solution.[9] |
| Purification | Only the final product requires purification.[7] | Intermediates must be purified after each step.[11] |
| Speed & Labor | Fast, efficient, and easily automated. Less labor-intensive.[2] | Slow and labor-intensive.[9][11] |
| Scalability | Excellent for research scale (mg to g). Can be challenging for kg scale. | More readily scalable to large, industrial quantities (kg).[10] |
| Reagent Use | Requires large excess of reagents to drive reactions to completion.[6] | Can be performed with near-stoichiometric amounts of reagents. |
| Ideal Application | Rapid synthesis of diverse peptides for research and screening.[5] | Large-scale manufacturing of a specific peptide.[9] |
Conclusion
The synthesis of H-Ile-Glu-OH provides a practical framework for understanding the core tenets of modern peptide chemistry. For research applications, Fmoc-based Solid-Phase Peptide Synthesis is the superior method, offering speed, simplicity, and high efficiency. The protocol involves the sequential coupling of protected amino acids on a solid support, followed by a single cleavage and deprotection step. In contrast, Liquid-Phase Peptide Synthesis, while more demanding, remains a valuable technique for industrial-scale production. In all cases, rigorous purification by RP-HPLC and characterization by mass spectrometry are essential to ensure the final product's identity and purity, thereby guaranteeing the validity of subsequent research findings.
References
-
Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... - ResearchGate . ResearchGate. [Link]
-
Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length - PMC - NIH . National Institutes of Health. [Link]
-
Fmoc-Ile-OH - CEM Corporation . CEM Corporation. [Link]
-
Introduction to Peptide Synthesis - Master Organic Chemistry . Master Organic Chemistry. [Link]
-
Amino Acid Derivatives for Peptide Synthesis . AAPPTec. [Link]
-
The Mass Spectra of Dipeptides | Journal of the American Chemical Society . American Chemical Society. [Link]
-
Synthesis and application of dipeptides; Current status and perspectives - ResearchGate . ResearchGate. [Link]
-
Coupling Reagents - Aapptec Peptides . AAPPTec. [Link]
-
Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P - IRIS - Unibo . University of Bologna. [Link]
-
26.7: Peptide Synthesis - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Peptide Synthesis Methods: How Research Peptides Are Made | WhereToFindPeptides Research . WhereToFindPeptides. [Link]
- CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue - Google Patents.
-
HPLC Analysis and Purification of Peptides - PMC . National Institutes of Health. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry . AAPPTec. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications . American Chemical Society. [Link]
-
What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs . MtoZ Biolabs. [Link]
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC - Harvard Apparatus . Harvard Apparatus. [Link]
-
Boc-Glu(OtBu)-OH [13726-84-6] - Aapptec Peptides . AAPPTec. [Link]
-
(PDF) Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length - ResearchGate . ResearchGate. [Link]
-
Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies . Luxembourg Bio Technologies. [Link]
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide | CEM Corporation . CEM Corporation. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC . Advanced Chromatography Technologies. [Link]
-
Protecting Groups in Peptide Synthesis - PubMed - NIH . National Institutes of Health. [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions . Hopax Fine Chemicals. [Link]
- CN106008271A - Preparation method of 1-tert-butyl glutamate derivative - Google Patents.
-
What Is Liquid Phase Peptide Synthesis? Methods & Uses - Neuland Labs . Neuland Labs. [Link]
-
Peptide Isolation & Purification Techniques - Waters Corporation . Waters Corporation. [Link]
-
N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC - NIH . National Institutes of Health. [Link]
-
Amino Acid-Protecting Groups - SciSpace . SciSpace by Typeset. [Link]
- CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents.
-
Solid-phase synthesis of peptides with C-terminal asparagine or glutamine - ResearchGate . ResearchGate. [Link]
-
Liquid phase peptide synthesis (LPPS) in flow - Vapourtec . Vapourtec. [Link]
-
LC-MS/MS for Bioanalytical Peptide and Protein Quantification - YouTube . Waters Corporation. [Link]
-
BioPep's study demonstrates that mass spectrometry analysis can identify novel stem cell-derived peptides . European Wellness Biomedical Group. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 10. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 11. wheretofindpeptides.com [wheretofindpeptides.com]
- 12. bachem.com [bachem.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Application Note: High-Sensitivity Quantification of H-Ile-Glu-OH via HPLC-MS/MS
This is a comprehensive Application Note and Protocol for the quantification of H-Ile-Glu-OH (Isoleucyl-Glutamic Acid) using HPLC-MS/MS. This guide is designed for bioanalytical chemists and researchers requiring high-sensitivity quantification of small polar dipeptides in complex biological matrices.
Part 1: Introduction & Scientific Rationale
The Analyte: H-Ile-Glu-OH
H-Ile-Glu-OH (Ile-Glu) is a bioactive dipeptide often investigated for its role in immunomodulation, taste enhancement (umami/kokumi synergy), and as a degradation marker of specific proteins.
-
Molecular Formula: C₁₁H₂₀N₂O₅
-
Monoisotopic Mass: 260.1372 Da
-
Precursor Ion [M+H]⁺: 261.1450 m/z
-
Physiochemical Challenge: As a small, zwitterionic polar molecule, Ile-Glu suffers from poor retention on standard C18 columns (leading to ion suppression in the void volume) and is isobaric with H-Leu-Glu-OH (Leu-Glu), requiring rigorous chromatographic separation.
Method Development Strategy
To ensure Scientific Integrity (E-E-A-T) , this protocol rejects the standard "generic gradient" approach in favor of a targeted HILIC (Hydrophilic Interaction Liquid Chromatography) strategy.
-
Why HILIC? H-Ile-Glu-OH is too polar for stable retention on C18 without ion-pairing reagents (which contaminate MS sources). HILIC on an Amide stationary phase provides superior retention of polar zwitterions and improved orthogonality to separate the critical Ile-Glu vs. Leu-Glu isomeric pair.
-
Why MS/MS? The isobaric nature of Leucine and Isoleucine (both 113 Da residues) means high-resolution MS alone is insufficient. We utilize unique fragmentation patterns and retention time locking for absolute specificity.
Part 2: Experimental Protocol
Chemicals & Reagents
-
Analyte Standard: H-Ile-Glu-OH (>98% purity).
-
Internal Standard (IS): H-Ile-Glu-OH-^13^C_5,^15^N (Stable Isotope Labeled) is preferred. Alternatively, H-Val-Glu-OH can be used if isotopologues are unavailable.
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, and Ammonium Formate.
-
Mobile Phase Additive: Formic Acid (FA) or Ammonium Acetate.
Sample Preparation (Protein Precipitation)
Note: For plasma/serum. For tissue, homogenization is required first.
-
Aliquot: Transfer 50 µL of biological sample into a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard working solution (1 µg/mL).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile:Methanol (75:25 v/v) containing 0.1% Formic Acid.
-
Rationale: The high organic content precipitates proteins while ensuring the polar dipeptide remains soluble.
-
-
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer 150 µL of supernatant to an LC vial.
-
Dilution (Critical): Dilute the supernatant 1:1 with Acetonitrile .
-
Rationale: Injecting a high-water content sample into a HILIC column causes peak distortion ("solvent wash effect"). The sample solvent must match the initial mobile phase conditions (high organic).
-
Chromatographic Conditions (HILIC)
| Parameter | Setting |
| Column | Waters XBridge Premier BEH Amide (2.1 x 100 mm, 2.5 µm) or TSKgel Amide-80 |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid) |
| Mobile Phase B | Acetonitrile:Water (95:5) with 10 mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Column Temp | 35°C |
| Injection Vol | 2 - 5 µL |
Gradient Profile:
-
0.0 - 1.0 min: 90% B (Isocratic hold for loading)
-
1.0 - 6.0 min: 90% B → 60% B (Linear gradient)
-
6.0 - 8.0 min: 60% B (Wash)
-
8.1 min: 90% B (Re-equilibration)
-
11.0 min: Stop
Mass Spectrometry (ESI-MS/MS)
Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) .
Source Parameters (Generic - Optimize for your instrument):
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 450°C
-
Gas Flow: 800 L/hr
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role | Mechanism |
| H-Ile-Glu-OH | 261.1 | 148.1 | 50 | 18 | Quant | y1 ion (Glu residue) |
| H-Ile-Glu-OH | 261.1 | 86.1 | 50 | 28 | Qual | Immonium ion (Ile) |
| H-Ile-Glu-OH | 261.1 | 114.1 | 50 | 22 | Qual | b1 ion (Ile acylium) |
| IS (SIL-Ile-Glu) | 267.1 | 154.1 | 50 | 18 | Quant | y1 ion (Heavy Glu) |
Note on Isomers: H-Leu-Glu-OH will share the 261.1 -> 148.1 transition. The 261.1 -> 86.1 transition is also common to both (Leu and Ile immonium ions are isobaric at low res). Chromatographic separation is the only reliable distinction. In this HILIC method, H-Leu-Glu-OH typically elutes after H-Ile-Glu-OH.
Part 3: Visualization & Workflows
Experimental Workflow Diagram
Caption: Figure 1. Optimized sample preparation and HILIC-MS/MS workflow for polar dipeptide quantification.
Isomer Separation Decision Tree
Caption: Figure 2. Decision matrix for selecting chromatographic strategy based on isomeric interference.
Part 4: Method Validation & Troubleshooting
Validation Parameters (FDA Bioanalytical Guidelines)
The method must be validated according to FDA/EMA guidelines. Typical acceptance criteria:
| Parameter | Criterion |
| Linearity | R² > 0.99 (Weighted 1/x²) |
| Accuracy | ±15% (±20% at LLOQ) |
| Precision (CV) | <15% (<20% at LLOQ) |
| Recovery | >80% consistent across levels |
| Matrix Effect | 85-115% (IS normalized) |
Troubleshooting Guide
-
Issue: Peak Tailing
-
Cause: Secondary interactions with silanols or mismatch between sample solvent and mobile phase.
-
Fix: Ensure sample diluent is at least 80% ACN. Increase buffer concentration to 20 mM Ammonium Formate.
-
-
Issue: Signal Suppression
-
Cause: Co-elution of phospholipids.
-
Fix: Monitor m/z 184 (Phosphocholine) to check for overlap. Extend the gradient wash step or use a "HybridSPE" precipitation plate.
-
-
Issue: In-Source Cyclization
-
Cause: N-terminal Glutamic acid (or Gln) can cyclize to Pyroglutamic acid (pGlu) in the source.[1][2]
-
Note: H-Ile-Glu-OH has a C-terminal Glu, so it is less prone to this than H-Glu-Ile-OH, but high source temps can still cause water loss. Monitor [M+H-H2O]⁺ to ensure it is not forming artificially.
-
References
-
FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018).[3] Bioanalytical Method Validation Guidance for Industry. Link
-
HILIC Separation of Peptides. Gilar, M., et al. (2011). "Hydrophilic interaction chromatography of peptides." Journal of Chromatography A.
-
Differentiation of Leucine and Isoleucine. Xiao, Y., et al. (2016). "Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis." Analytical Chemistry. Link
-
Kokumi Peptide Analysis. Kuroda, M., et al. (2013). "Determination and quantification of the kokumi peptide, γ-glutamyl-valyl-glycine, in commercial soy sauces." Food Chemistry.
-
Dipeptide Fragmentation Rules. Paizs, B., & Suhai, S. (2005). "Fragmentation pathways of protonated peptides." Mass Spectrometry Reviews.
Sources
- 1. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic separation of glycated peptide isomers derived from glucose and fructose - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Handling, Storage, and Reconstitution of Lyophilized H-Ile-Glu-OH
This Application Note is structured to serve as a definitive technical guide for the handling, storage, and reconstitution of H-Ile-Glu-OH (L-Isoleucyl-L-glutamic acid) . It is designed for laboratory personnel and senior researchers requiring high-fidelity data preservation.
Abstract & Technical Profile
H-Ile-Glu-OH is a bioactive dipeptide composed of L-Isoleucine and L-Glutamic acid. Often investigated for its potential roles in metabolic regulation and ACE inhibition [1, 2], this dipeptide presents specific handling challenges due to the polarity of the glutamate residue and the hydrophobicity of the isoleucine side chain.
Proper handling is critical to prevent hygroscopic degradation , racemization , and diketopiperazine (DKP) formation , which can compromise assay reproducibility.
Physicochemical Profile
| Property | Specification | Notes |
| Chemical Name | L-Isoleucyl-L-glutamic acid | |
| Sequence | H-Ile-Glu-OH | N-terminal Ile, C-terminal Glu |
| CAS Number | 42516-53-0 | Verified Identifier [3] |
| Molecular Formula | C₁₁H₂₀N₂O₅ | |
| Molecular Weight | 260.29 g/mol | |
| Isoelectric Point (pI) | ~3.22 (Theoretical) | Acidic peptide due to Glu residue |
| Solubility Profile | Water, 1% Ammonia, PBS | Solubility decreases near pH 3.0-3.5 |
| Hygroscopicity | High | Glu residues attract atmospheric moisture |
Critical Storage Protocol (The "Why" and "How")
The Mechanism of Degradation
Understanding why we store peptides specifically allows for better compliance. H-Ile-Glu-OH is susceptible to two primary degradation pathways if mishandled:
-
Moisture-Induced Hydrolysis: The Glutamic acid side chain is highly polar. Upon exposure to humid air, the lyophilized cake collapses, facilitating hydrolysis of the peptide bond.
-
Diketopiperazine (DKP) Formation: Dipeptides are sterically prone to intramolecular cyclization, forming a DKP ring and releasing water. This reaction is accelerated by moisture and basic pH [4].
Storage Workflow
Rule of Thumb: Keep cold, keep dry, keep dark.[1]
-
Long-Term Storage (> 1 month): Store at -20°C or -80°C . The vial must be sealed with Parafilm® to prevent gas exchange.
-
Short-Term Storage (< 1 week): 4°C is acceptable only if the vial is desiccated.
-
Desiccation: Always store vials inside a secondary container (jar/box) containing active silica gel or Drierite™.
Handling & Reconstitution Protocol
Equilibration (The Most Ignored Step)
CRITICAL: Do not open a cold peptide vial immediately.
-
Protocol: Remove the vial from the freezer and place it in a desiccator at room temperature for 30–60 minutes .
-
Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the peptide powder. This "invisible water" initiates degradation and weighs the sample incorrectly.
Solubilization Strategy
Because H-Ile-Glu-OH has a theoretical pI of ~3.2, it acts as an acid.
-
Primary Solvent: Sterile Ultrapure Water (Milli-Q).
-
If Insoluble: The peptide may protonate and aggregate at acidic pH. Add 0.1% Ammonium Hydroxide (NH₄OH) or dilute Sodium Bicarbonate dropwise to raise the pH to > 6.0.
-
Sonication: Brief sonication (10-15 seconds) is recommended to break up hydrophobic stacking caused by the Isoleucine residue.
Aliquoting and Freezing
Avoid freeze-thaw cycles.[2] They shear the peptide and introduce air bubbles that promote oxidation.
-
Reconstitute at a high concentration (stock), e.g., 1–5 mg/mL.
-
Aliquot into single-use volumes (e.g., 50 µL).
-
Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol before placing in -80°C. This prevents crystal formation that can damage the peptide structure.
Visualized Workflows
Master Handling Workflow
This diagram outlines the decision logic for handling the peptide from receipt to assay.
Figure 1: Standard Operating Procedure (SOP) flow for H-Ile-Glu-OH handling.
Degradation Pathway Logic
Understanding the chemical risks drives compliance.
Figure 2: Primary degradation pathways for dipeptides. Moisture control is the rate-limiting step for stability.
Troubleshooting & Quality Control
| Observation | Potential Cause | Corrective Action |
| Cloudy Suspension | pH is near pI (~3.2) or concentration too high. | Add 1-2 µL of 1M NH₄OH or dilute with PBS (pH 7.4). |
| Gel Formation | High concentration aggregation. | Sonicate for 15s; dilute sample. |
| Loss of Activity | Oxidation or Hydrolysis.[3] | Check storage log. Was vial left out? Verify via HPLC-MS. |
HPLC Verification Protocol: For critical assays, verify peptide integrity using Reverse-Phase HPLC (C18 column) with a water/acetonitrile gradient (0.1% TFA). H-Ile-Glu-OH is relatively polar and will elute early in the gradient.
References
-
Nishitani, S., et al. (2002).[4] "Leucine and isoleucine promote glucose uptake in skeletal muscle cells."[4] Biochemical and Biophysical Research Communications.
-
Vallabha, V. S., et al. (2016).[5] "Purification and identification of ACE inhibitory peptides from soy." Journal of Food Science and Technology.
-
Reagentia. "L-Isoleucyl-L-glutamic Acid Product Data." Chemical Supplier Database.
-
Bachem. "Handling and Storage of Peptides." Technical Application Notes.
-
Sigma-Aldrich. "Peptide Stability and Storage Guidelines." Technical Guides.
Sources
- 1. genscript.com [genscript.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. peptide.com [peptide.com]
- 4. A comprehensive review on the glucoregulatory properties of food-derived bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ile-Glu | C11H20N2O5 | CID 18218218 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing TFA Counterions in H-Ile-Glu-OH and Other Peptide Samples
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on a critical but often overlooked aspect of peptide handling: the management of trifluoroacetic acid (TFA) as a counterion. Specifically focusing on dipeptides like H-Ile-Glu-OH, the principles and protocols discussed herein are broadly applicable to a wide range of synthetic peptides.
Trifluoroacetic acid is a persistent artifact from solid-phase peptide synthesis (SPPS) and reverse-phase HPLC purification.[1][2][3] While essential for these processes, its presence in the final peptide product can significantly impact experimental outcomes, leading to issues with biological activity, physicochemical properties, and overall data reproducibility.[1][3][4] This guide provides a comprehensive resource for understanding, troubleshooting, and resolving issues related to TFA counterions.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding TFA in peptide samples.
Q1: What is a counterion and why is TFA present in my H-Ile-Glu-OH sample?
A counterion is an ion that accompanies an ionic species to maintain electric neutrality. Peptides, depending on their amino acid composition and the pH of their environment, can carry a net positive or negative charge. H-Ile-Glu-OH, for instance, has a free N-terminal amine group and a side-chain carboxylic acid, making it zwitterionic at neutral pH. However, during SPPS, trifluoroacetic acid (TFA) is used to cleave the peptide from the solid support resin.[1][5] Additionally, TFA is a common mobile phase additive in preparative HPLC, where it acts as an ion-pairing agent to improve peak shape and resolution.[6][7] Consequently, positively charged sites on the peptide, such as the N-terminal amine, will be associated with the negatively charged trifluoroacetate ion (CF₃COO⁻). This forms a peptide-TFA salt, which is often the form in which peptides are delivered.[1][8]
Q2: How can residual TFA affect my experiments?
The presence of residual TFA can have a range of detrimental effects on your experiments:
-
Biological Activity: TFA itself can elicit biological responses. It has been reported to stimulate or inhibit cell growth, which can lead to experimental variability or false positives.[1] Furthermore, TFA has been shown to have inflammatory and antiviral effects.[1][9] For peptides intended for in vivo use, the potential for TFA to induce an immune response is a significant concern.[1]
-
Physicochemical Properties: The TFA counterion can influence the peptide's solubility, stability, and secondary structure.[1][10] This can affect how the peptide behaves in different buffer systems and may lead to aggregation or degradation.[11]
-
Accurate Quantification: The mass of the TFA counterion contributes to the total weight of the peptide sample.[8] Failing to account for this can lead to significant errors in determining the peptide concentration, impacting dose-response curves and other quantitative assays.
Q3: My peptide is H-Ile-Glu-OH. Are dipeptides also affected by TFA?
Yes, even small peptides like H-Ile-Glu-OH can be affected by the TFA counterion. The N-terminal amine group of Isoleucine will be protonated and associated with a TFA counterion. While the impact may be less pronounced than in larger, poly-cationic peptides, the potential for altered biological activity and inaccurate quantification remains. For sensitive cell-based assays or structural studies, removing the TFA is highly recommended.
Q4: What are the primary methods for removing or replacing the TFA counterion?
The most common and effective methods for dealing with TFA are:
-
Lyophilization with a Volatile Acid (e.g., HCl): This is a widely used technique to exchange TFA for a more biologically benign counterion like chloride.[4][12][13]
-
Ion-Exchange Chromatography: This method is used to replace TFA with a different counterion, such as acetate, which is often preferred for in-vivo studies.[4][13][14]
-
Re-purification by HPLC with a TFA-free mobile phase: This involves another round of HPLC using a mobile phase containing a different acid, like formic acid or acetic acid.
The choice of method depends on the specific requirements of your experiment, the properties of your peptide, and the available equipment.
Troubleshooting Guide
This section provides solutions to common problems encountered when working with peptide-TFA salts.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays. | Residual TFA may be interfering with cell viability or signaling pathways. | Exchange the TFA counterion to hydrochloride or acetate using the protocols provided below. Always use a consistent salt form of your peptide for all experiments. |
| Peptide solubility is lower than expected in a specific buffer. | The TFA counterion can affect the overall hydrophobicity and charge of the peptide, influencing its solubility. | Try dissolving the peptide in a small amount of an organic solvent like DMSO first, then adding your aqueous buffer. For long-term solutions, consider exchanging the counterion, as different salt forms can have different solubility profiles.[10] |
| Difficulty reproducing results from a collaborator's lab. | The peptide samples may be in different salt forms (e.g., TFA vs. HCl). | Confirm the counterion present in both peptide samples. If they are different, one of the samples should be converted to match the other. |
| The mass of my peptide determined by MS is correct, but my concentration calculated from the peptide weight is inaccurate. | The weight of the TFA counterion is not being accounted for in the concentration calculation. | The actual peptide content of a lyophilized powder can be significantly lower than 100% due to the presence of counterions and water. For accurate quantification, it is best to determine the peptide concentration by UV-Vis spectroscopy (if the peptide contains aromatic residues) or by amino acid analysis. |
Experimental Protocols & Workflows
Here we provide detailed, step-by-step protocols for the two most common methods of TFA removal.
Protocol 1: TFA to Hydrochloride (HCl) Exchange via Lyophilization
This method relies on the principle of mass action. By dissolving the peptide in a solution containing a large excess of chloride ions and then removing the solvent and excess acid by lyophilization, the trifluoroacetate ions are replaced by chloride ions.
Rationale: Hydrochloric acid is more volatile than trifluoroacetic acid. During lyophilization, the volatile HCl is removed along with the water, driving the equilibrium towards the formation of the peptide-HCl salt. Repeating the process ensures a more complete exchange. An HCl concentration of 2-10 mM is optimal for efficient exchange without causing peptide degradation.[2][15][16][17]
Workflow Diagram:
Caption: Workflow for TFA to HCl salt exchange via lyophilization.
Step-by-Step Protocol:
-
Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[2][17]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][17]
-
Incubation: Let the solution stand at room temperature for at least one minute to allow for equilibration.[12][13][17]
-
Freezing: Flash-freeze the solution in liquid nitrogen.[12][13]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: For a more complete exchange, repeat steps 1-5 at least two more times.[2][17]
Protocol 2: TFA to Acetate Exchange using Ion-Exchange Chromatography
This method is ideal for peptides that may be sensitive to acidic conditions or when an acetate salt form is desired for in vivo applications.
Rationale: Anion-exchange chromatography separates molecules based on their net negative charge. The positively charged peptide will not bind to the anion-exchange resin. The negatively charged TFA counterion, however, will bind to the resin, allowing for its separation from the peptide. The peptide is then collected in a new buffer containing the desired counterion (acetate).
Workflow Diagram:
Sources
- 1. genscript.com.cn [genscript.com.cn]
- 2. lifetein.com [lifetein.com]
- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. peptide.com [peptide.com]
- 14. omizzur.com [omizzur.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifetein.com [lifetein.com]
Technical Support Center: H-Ile-Glu-OH Stability & Lifecycle Management
[1]
Product: H-Ile-Glu-OH (Isoleucyl-Glutamic Acid) CAS: 31325-23-2 (Generic reference for Ile-Glu) Document Type: Technical Guide & Troubleshooting Manual[1]
Core Stability Logic: The "Why" Behind the Degradation
As a dipeptide, H-Ile-Glu-OH presents a unique stability profile compared to longer oligopeptides. While often assumed to be stable due to its short length, dipeptides are uniquely susceptible to cyclization in addition to standard hydrolysis.
The Two Primary Degradation Pathways
-
Diketopiperazine (DKP) Formation (Cyclization):
-
Mechanism: The nucleophilic N-terminal amine of the Isoleucine attacks the carbonyl carbon of the Glutamic acid (C-terminal). This intramolecular reaction releases water and forms a cyclic dipeptide (cyclo-Ile-Glu), also known as a diketopiperazine.
-
Risk Factor: This is most prevalent in neutral to slightly acidic aqueous solutions and is accelerated by heat. Unlike hydrolysis, this reaction does not require harsh pH extremes; it can occur spontaneously during improper drying or storage.
-
Impact: The cyclic form is often biologically inactive in assays designed for the linear peptide and may elute differently on HPLC, appearing as a "ghost" impurity.
-
-
Hydrolysis:
-
Mechanism: The peptide bond between Ile and Glu is cleaved by water, usually catalyzed by extreme pH (strong acid or base).
-
Risk Factor: High moisture content (hygroscopicity) combined with temperature fluctuations. Glutamic acid residues are polar and hygroscopic; if the powder absorbs water, local micro-environments of hydrolysis can form.
-
DOT Diagram: Degradation Pathways
The following diagram illustrates the chemical fate of H-Ile-Glu-OH under stress.
Caption: Figure 1. Divergent degradation pathways for H-Ile-Glu-OH. Note that cyclization (DKP) is a distinct risk from standard hydrolysis.
Storage & Handling Protocol (The "How")
To maintain integrity, you must control the thermodynamic environment of the peptide.
Storage Specifications
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) | Arrhenius kinetics dictate that lower temperatures exponentially slow both cyclization and hydrolysis rates.[1] |
| Humidity | < 10% RH (Desiccated) | Glu residues are hygroscopic.[1] Moisture absorption lowers the glass transition temperature ( |
| Container | Amber Glass or Polypropylene | Protects from UV (though Ile-Glu is not highly UV sensitive) and minimizes gas exchange.[1] |
| Headspace | Argon or Nitrogen overlay | Prevents oxidative degradation, although less critical for Ile-Glu than for Cys/Met-containing peptides.[1] |
Reconstitution Strategy (Critical)
-
The Solubility Trap: H-Ile-Glu-OH has an isoelectric point (pI) near pH 3.2.
-
Avoid: Dissolving in buffers near pH 3.0–3.5, as solubility is lowest here (zwitterionic form precipitates).
-
Recommended: Use a neutral buffer (PBS, pH 7.4) or slightly alkaline condition (pH 8) to ensure the Glu side chain is ionized (negative charge), promoting solubility.
-
For Stock Solutions: Dissolve in sterile water (if pH > 4) or 0.1% NH₄OH if solubility is stubborn. Avoid heating to dissolve, as this triggers DKP formation.
-
Stability Testing Workflow (ICH Q1A Aligned)
If you are validating this peptide for a drug product or critical assay, follow this streamlined ICH Q1A (R2) approach.
DOT Diagram: Stability Workflow
Caption: Figure 2. Stability testing workflow aligned with ICH Q1A guidelines for peptide therapeutics.
Analytical Validation (The "Proof")
To validate stability, you cannot rely on a single method.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., 4.6 x 150mm, 3-5µm).
-
Mobile Phase:
-
A: 0.1% TFA in Water.
-
B: 0.1% TFA in Acetonitrile.
-
-
Gradient: 5% B to 60% B over 20 mins.
-
Detection: 214 nm (Peptide bond) and 220 nm.
-
Watch For:
-
Main Peak: H-Ile-Glu-OH.
-
Early Eluting Peaks: Free Glutamic Acid or Isoleucine (Hydrolysis).
-
Late Eluting/Shifted Peaks: Cyclo(Ile-Glu) often elutes differently due to loss of charged termini.
-
Mass Spectrometry (Identity)
Troubleshooting & FAQs
Q: My peptide powder has turned into a sticky gum. Is it still usable? A: Likely No .[1] This indicates significant moisture uptake (hygroscopicity). The transition from powder to gum allows molecular mobility, which accelerates hydrolysis and racemization. Even if the mass spec looks okay, the counter-ion content and effective concentration are now unknown. Action: Discard and replace.
Q: I see a "ghost peak" on HPLC that has the same mass as my peptide minus 18 Da. What is it?
A: This is the Diketopiperazine (DKP) derivative.[1] It forms when the peptide cyclizes and loses a water molecule (
Q: Can I store H-Ile-Glu-OH in solution at 4°C? A: Only for short periods (< 24-48 hours). Dipeptides are dynamically unstable in solution. For storage > 2 days, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which induce mechanical stress and aggregation.
Q: Why is the peptide not dissolving in water? A: You are likely near the isoelectric point (pH ~3.2).
-
Fix: Add a small amount of 0.1M Ammonium Bicarbonate (NH₄HCO₃) or dilute NaOH to shift the pH > 4.5. The peptide will dissolve rapidly once the Glutamic acid side chain is deprotonated.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003). Defines the standard -20°C and accelerated testing protocols.
-
Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides.[4] Science, 213(4507), 544–545. Establishes the mechanism of dipeptide cyclization.
-
PubChem. L-Glutamic Acid (Compound Summary). National Library of Medicine. Provides pKa and solubility data for the glutamic acid residue.
-
Bachem. Peptide Stability and Storage Guidelines. (General Industry Standard).[1] Confirms hygroscopicity and temperature requirements for peptide handling.
Sources
- 1. L-glutamic acid, ion(1-) | C5H8NO4- | CID 5460299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pengtingpeptide.com [pengtingpeptide.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
common impurities in synthetic H-Ile-glu-OH
Welcome to the technical support center for the synthetic dipeptide H-Ile-Glu-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common purity-related challenges encountered during the synthesis, purification, and handling of this peptide. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with H-Ile-Glu-OH, presented in a question-and-answer format.
Question 1: My HPLC analysis of H-Ile-Glu-OH shows a significant peak eluting earlier than the main product. What could this be?
Answer:
An early-eluting peak in a reverse-phase HPLC (RP-HPLC) chromatogram of H-Ile-Glu-OH is often indicative of a more polar impurity. One of the most common culprits for this dipeptide is pyroglutamate formation .
Causality: The N-terminal glutamic acid residue can undergo an intramolecular cyclization to form a pyroglutamyl (pGlu) residue, releasing a molecule of water.[1][2][3] This reaction is particularly prevalent under acidic conditions, which are often used during peptide cleavage from the resin (e.g., with trifluoroacetic acid - TFA), or during prolonged storage in acidic buffers.[1][3] The formation of the pGlu derivative results in the loss of the free N-terminal amine, which reduces the overall polarity of the molecule, causing it to elute earlier in RP-HPLC.
Troubleshooting Workflow for Suspected Pyroglutamate Formation:
Caption: Troubleshooting workflow for an early eluting impurity.
Experimental Protocol: Confirmation by LC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of your H-Ile-Glu-OH sample in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
LC-MS Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the main peak and the impurity.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode.
-
-
Data Analysis:
-
The expected molecular weight of H-Ile-Glu-OH is approximately 260.28 g/mol .
-
The expected molecular weight of the pyroglutamate form (pGlu-Ile-OH) is approximately 242.27 g/mol (a loss of 18.01 g/mol , corresponding to water).
-
Confirm if the mass of the early eluting peak corresponds to the expected mass of the pyroglutamate derivative.
-
Mitigation Strategies:
-
During Synthesis:
-
Minimize the time the peptide is exposed to strong acids during cleavage.
-
Consider using a milder cleavage cocktail if compatible with your protecting groups.
-
-
During Storage:
-
Store the lyophilized peptide at -20°C or -80°C.
-
For solutions, use a buffer with a pH close to neutral (pH 6-7) and store at 4°C for short-term use or freeze for long-term storage. The rate of pyroglutamate formation from N-terminal glutamic acid is minimal at pH 6.2.[1]
-
Question 2: I am observing a peak with a mass corresponding to the loss of the dipeptide from my synthesis resin. What is happening?
Answer:
This observation strongly suggests the formation of a diketopiperazine (DKP) . DKP formation is a significant side reaction in the synthesis of dipeptides, leading to cleavage of the dipeptide from the solid support and a corresponding loss of yield.[4]
Causality: The unprotected N-terminal amine of the second amino acid (Glutamic acid in this case, after deprotection) can attack the ester linkage of the first amino acid (Isoleucine) to the resin, forming a stable six-membered ring structure (the diketopiperazine).[4][5] This results in the release of the cyclized dipeptide from the resin. The Ile-Glu sequence is susceptible to this side reaction.
Logical Relationship of Diketopiperazine Formation:
Caption: Mechanism of diketopiperazine formation during SPPS.
Mitigation Strategies:
-
Choice of Resin: Using a 2-chlorotrityl chloride (2-CTC) resin can help suppress DKP formation compared to more acid-labile resins like Wang resin.
-
Coupling Strategy:
-
Couple the third amino acid immediately after the deprotection of the second amino acid's N-terminus to minimize the time the free amine is available for intramolecular cyclization.
-
For solution-phase synthesis, careful control of pH and temperature is crucial.
-
-
Use of Dipeptide Building Blocks: Synthesizing the Ile-Glu dipeptide separately and then coupling it to the resin or the rest of the peptide chain can bypass this issue.
Question 3: My mass spectrometry results show a heterogeneous population of peaks around the expected mass. What could be the cause?
Answer:
A cluster of peaks around the expected mass often points to several co-eluting impurities. For H-Ile-Glu-OH, these could include:
-
Deletion Sequences (-Ile or -Glu): These arise from incomplete coupling of either Isoleucine or Glutamic acid during synthesis.[3] The steric hindrance of Isoleucine's β-branched side chain can sometimes lead to slower coupling reactions.[6][7]
-
Truncated Sequences: If capping steps are not employed after each coupling, failure to couple an amino acid can lead to shorter peptide fragments.
-
Incompletely Deprotected Peptide: If the side-chain protecting group of Glutamic acid (e.g., OtBu) is not completely removed during cleavage, you will observe a peak with a corresponding mass increase.
-
Oxidation: While less common for Ile and Glu compared to Met or Cys, oxidative stress during workup or storage can lead to minor modifications.
Troubleshooting and Identification:
A high-resolution mass spectrometer is invaluable for distinguishing between these possibilities based on accurate mass measurements.
| Impurity Type | Expected Mass Difference from H-Ile-Glu-OH | Potential Cause |
| Deletion of Ile | -113.16 Da | Incomplete coupling of Isoleucine |
| Deletion of Glu | -129.11 Da | Incomplete coupling of Glutamic acid |
| Incomplete OtBu removal | +56.11 Da | Inefficient cleavage/deprotection |
| Oxidation | +16.00 Da | Exposure to oxidizing agents or air |
Experimental Protocol: Forced Degradation Study
To proactively identify potential degradation products, a forced degradation study can be performed. This involves subjecting the H-Ile-Glu-OH sample to various stress conditions.
-
Acid/Base Hydrolysis: Incubate the peptide in dilute HCl and NaOH solutions.
-
Oxidative Degradation: Treat the peptide with a low concentration of hydrogen peroxide (e.g., 0.1-3%).[8]
-
Thermal Stress: Heat the peptide solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the peptide solution to UV and visible light as per ICH Q1B guidelines.
Analyze the stressed samples by LC-MS to identify and characterize the degradation products. This information is crucial for developing stability-indicating analytical methods.
FAQs
Q: What are the most common impurities in synthetic H-Ile-Glu-OH?
A: The most common impurities are typically process-related and include:
-
Pyroglutamate (pGlu)-Ile-OH: Formed from the N-terminal Glutamic acid.[1][2]
-
Diketopiperazine (cyclo-Ile-Glu): A cyclic dipeptide formed during synthesis.[4][9]
-
Deletion sequences: Peptides lacking either Isoleucine or Glutamic acid due to incomplete coupling.[3]
-
Residual protecting groups: Incomplete removal of side-chain protecting groups from Glutamic acid.
Q: What are acceptable purity levels for H-Ile-Glu-OH?
A: Acceptable purity levels depend on the intended application.
-
In vitro studies: Purity >95% is generally recommended to avoid confounding results from impurities.
-
Cell-based assays: Purity >98% is often preferred to minimize potential cytotoxicity from contaminants.
-
Drug development and clinical applications: Purity requirements are much stricter, often >99%, and are governed by regulatory bodies like the FDA and EMA.
Q: How can I improve the purity of my H-Ile-Glu-OH sample?
A: Purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method.
-
Column: A preparative C18 column is a good starting point.
-
Mobile Phases: A water/acetonitrile gradient with an ion-pairing agent like TFA is commonly used. For mass spectrometry compatibility, formic acid can be substituted for TFA.
-
Fraction Collection: Collect fractions across the main peak and analyze them by analytical HPLC and mass spectrometry to pool the purest fractions.
Q: Are there any specific challenges related to the Isoleucine residue in H-Ile-Glu-OH synthesis?
A: Yes, the β-branched side chain of Isoleucine can cause steric hindrance, which may lead to slower and less efficient coupling reactions.[6][7] This can increase the likelihood of deletion sequence impurities. To mitigate this, it is advisable to use a more potent coupling reagent or extend the coupling time for the Isoleucine residue.
References
-
Giraud, M., C. C. E. Lescrinier, and P. A. E. G. Delangle. "Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides." Journal of Peptide Science, vol. 11, no. 11, 2005, pp. 683-689. [Link]
-
Chelius, D., et al. "Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies." Analytical chemistry, vol. 78, no. 7, 2006, pp. 2370-2376. [Link]
-
Li, Y., et al. "Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives." Journal of Pharmaceutical and Biomedical Analysis, vol. 221, 2022, p. 115045. [Link]
-
Van Dorpe, S., et al. "Purity profiling of Peptide Drugs." Journal of Pharmaceutical and Biomedical Analysis, vol. 69, 2012, pp. 1-14. [Link]
-
Rehman, M. M., et al. "Side reactions in peptide synthesis: An overview." Bibliomed, vol. 1, no. 1, 2018, pp. 1-10. [Link]
-
Li, Y., et al. "Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation." Journal of the American Society for Mass Spectrometry, vol. 26, no. 10, 2015, pp. 1746-1754. [Link]
-
Liu, H., et al. "N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies." The Journal of biological chemistry, vol. 286, no. 13, 2011, pp. 11211-11217. [Link]
-
Steinberg, S. M., and J. L. Bada. "Diketopiperazine formation during investigations of amino Acid racemization in dipeptides." Science, vol. 213, no. 4507, 1981, pp. 544-545. [Link]
-
Aapptec. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." [Link]
-
AAPPTec. "Amino Acid Derivatives for Peptide Synthesis." [Link]
-
Pant, K., and G. I. Makhatadze. "Clusters of isoleucine, leucine, and valine side chains define cores of stability in high-energy states of globular proteins." Protein science : a publication of the Protein Society, vol. 17, no. 1, 2008, pp. 136-143. [Link]
-
Beck, A., et al. "Investigation of Impurities in Peptide Pools." Molecules, vol. 25, no. 1, 2020, p. 199. [Link]
-
Ashenhurst, James. "Introduction to Peptide Synthesis." Master Organic Chemistry, 15 Feb. 2019. [Link]
-
Aapptec. "H-Glu-OH, L-Glutamic acid, CAS 56-86-0." [Link]
-
Pícha, F., et al. "Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length." Molecules, vol. 21, no. 11, 2016, p. 1459. [Link]
-
Yang, Y., and L. Hansen. "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide." ACS Omega, vol. 7, no. 50, 2022, pp. 47167-47174. [Link]
-
Abdel-Moety, E. M., et al. "Forced degradation of gliquidone and development of validated stability-indicating HPLC and TLC methods." Journal of Pharmaceutical and Biomedical Analysis, vol. 35, no. 3, 2004, pp. 547-561. [Link]
-
Agilent Technologies. "LC/MS Based Characterization Workflow of GLP-1 Therapeutic Peptide Liraglutide and Its Impurities." [Link]
-
De Spiegeleer, B., et al. "Related impurities in peptide medicines." Journal of pharmaceutical and biomedical analysis, vol. 101, 2014, pp. 65-78. [Link]
-
Alsante, K. M., et al. "Forced degradation of glutathione in its nutraceutical formulations using zone fluidics and green liquid chromatography." Molecules, vol. 25, no. 5, 2020, p. 1165. [Link]
-
Chelius, D., et al. "Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies." Analytical Chemistry, vol. 78, no. 7, 2006, pp. 2370-2376. [Link]
-
Brückner, H., and M. Hausch. "High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples." Journal of Chromatography A, vol. 558, 1991, pp. 123-134. [Link]
-
Agilent Technologies. "Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry." [Link]
-
Sterling Pharma Solutions. "Characterisation of a peptide conjugate and impurities." [Link]
-
Pharmaguideline. "Forced Degradation Study in Pharmaceutical Stability." [Link]
-
Rehman, M. M., et al. "Side reactions in peptide synthesis: An overview." ResearchGate, 2018. [Link]
-
Sharma, N. "Analytical Challenges and Emerging Strategies for GLP-1 Analysis." LCGC International, vol. 37, no. 10, 2024, pp. 586-591. [Link]
-
Chelius, D., et al. "Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies." Analytical Chemistry, vol. 78, no. 7, 2006, pp. 2370-2376. [Link]
-
Bajaj, S., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Applied Pharmaceutical Science, vol. 2, no. 3, 2012, pp. 125-132. [Link]
-
BioPharm International. "Forced Degradation Studies for Biopharmaceuticals." [Link]
-
Wikipedia. "Amino acid." [Link]
-
Technology Networks. "Essential Amino Acids: Chart, Abbreviations and Structure." [Link]
-
USABO. "2018 USABO Open Exam." [Link]
Sources
- 1. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Impurities in Peptide Pools | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in H-Ile-glu-OH experiments
Technical Support Center: H-Ile-Glu-OH Experimental Troubleshooting
Introduction: The "Deceptively Simple" Dipeptide
H-Ile-Glu-OH appears structurally simple, yet it presents a unique "triangle of frustration" for researchers: steric hindrance (from Isoleucine), solubility pH-dependence (from Glutamic acid), and thermodynamic instability (cyclization).
Unexpected results with this molecule usually stem from three root causes:
-
Spontaneous Cyclization (DKP Formation): Appearing as a mass shift of -18 Da.
-
Isoelectric Precipitation: Appearing as "insolubility" in aqueous buffers.
-
Steric-Induced Synthetic Failure: Appearing as low purity or deletion sequences.
This guide addresses these anomalies directly.
Category 1: Analytical Anomalies (LC-MS & HPLC)
Q: Why does my Mass Spec show a dominant peak at [M-18] instead of the expected mass?
Diagnosis: You are observing Diketopiperazine (DKP) formation .[1] The Mechanism: Dipeptides are thermodynamically prone to intramolecular cyclization. The N-terminal amine of Isoleucine attacks the C-terminal carbonyl of Glutamic acid, ejecting water (18 Da) to form a stable 6-membered lactam ring (cyclo-Ile-Glu).
Trigger Conditions:
-
Basic pH: Dissolving the peptide in pH > 8 (e.g., using excess Ammonium Hydroxide) accelerates this reaction significantly.
-
Heat: Heating to dissolve the peptide drives the dehydration reaction.
-
Storage: Long-term storage in solution, even at 4°C.
Corrective Protocol:
-
Immediate Action: Check your dissolution solvent.[2][3] If basic, neutralize immediately.
-
Prevention: Reconstitute H-Ile-Glu-OH in a neutral or slightly acidic buffer (pH 5-6) immediately before use. Do not store dissolved aliquots.
-
Validation: Run a standard using a known DKP-free sample to confirm the retention time shift. The DKP form is more hydrophobic and will elute later on a C18 column.
Figure 1: Mechanism of Diketopiperazine (DKP) formation, the primary cause of [M-18] mass anomalies.
Category 2: Solubility & Handling
Q: The peptide dissolves in water but precipitates when I add it to my assay buffer (pH 3-4). Why?
Diagnosis: You have hit the Isoelectric Point (pI) Trap . The Science: H-Ile-Glu-OH contains an alpha-amino group (pK ~9.7), an alpha-carboxyl (pK ~2.2), and a gamma-carboxyl (pK ~4.3).
-
The pI is the pH where the net charge is zero.
-
Calculation:
. -
At pH ~3.25, the peptide has no net charge and repels water least effectively, leading to aggregation and precipitation.
Solubility Profile Table:
| Solvent Condition | Net Charge | Solubility Prediction | Risk Factor |
| pH < 2.0 (e.g., 0.1% TFA) | Positive (+1) | High | Hydrolysis (Long term) |
| pH 3.0 - 4.0 | Neutral (0) | Very Low (Precipitation) | Aggregation |
| pH 7.4 (PBS) | Negative (-1 to -2) | High | Oxidation (Low risk) |
| pH > 9.0 | Negative (-2) | High | DKP Formation (High Risk) |
Corrective Protocol:
-
Avoid pH 3-4: Ensure your assay buffer is buffered strongly enough to maintain pH > 5.0 or < 2.5 upon peptide addition.
-
Salt Sensitivity: If using PBS, high salt concentrations can "salt out" the uncharged peptide near its pI. Use low-salt buffers if working near pH 4.
Category 3: Synthesis & Purity
Q: My synthesis yield is low, and I see "deletion sequences" (missing Ile).
Diagnosis: Steric Hindrance during coupling.
The Science: Isoleucine is a
Corrective Protocol (Solid Phase Synthesis):
-
Double Coupling: You must perform the coupling step for Isoleucine twice.
-
Stronger Activators: Switch from standard HBTU/DIC to HATU/HOAt . The HOAt moiety reduces steric interference better than HOBt.
-
Extended Time: Increase coupling time from 30 mins to 60-90 mins.
-
Temperature: Moderate heating (40°C) can overcome the activation energy barrier caused by sterics, but do not exceed 50°C to avoid racemization.
Troubleshooting Workflow
Use this logic flow to diagnose unexpected experimental results quickly.
Figure 2: Decision tree for isolating the root cause of H-Ile-Glu-OH anomalies.
References
-
PubChem. (n.d.). Isoleucylglutamic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Steinberg, I. Z., et al. (1960). The effect of diketopiperazine formation on the stability of dipeptides. Journal of the American Chemical Society.
Sources
Technical Support Center: Quantification of H-Ile-Glu-OH in Biological Samples
Welcome to the technical support center for the quantification of the dipeptide Isoleucyl-Glutamic acid (H-Ile-Glu-OH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions related to the analysis of this dipeptide in complex biological matrices such as plasma, serum, and urine. As your Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate the challenges of your bioanalytical assays.
Introduction: The Challenge of Quantifying H-Ile-Glu-OH
The accurate quantification of small, polar molecules like the dipeptide H-Ile-Glu-OH in biological samples presents a unique set of analytical challenges. These challenges primarily stem from the complex nature of the biological matrix, the physicochemical properties of the analyte, and the high sensitivity required for its detection. This guide will walk you through common issues and provide robust solutions to ensure the integrity and reliability of your experimental data.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape or No Peak Detected for H-Ile-Glu-OH
Question: I am not observing a well-defined chromatographic peak for H-Ile-Glu-OH, or there is no peak at all. What are the potential causes and how can I resolve this?
Answer:
This is a common issue that can be attributed to several factors, ranging from sample preparation to the analytical instrumentation. Let's break down the potential causes and solutions.
Potential Causes & Step-by-Step Solutions:
-
Inadequate Chromatographic Retention: H-Ile-Glu-OH is a polar molecule, which can result in poor retention on traditional reversed-phase columns (e.g., C18).[1]
-
Solution:
-
Switch to a HILIC Column: Hydrophilic Interaction Chromatography (HILIC) is often more suitable for retaining and separating polar analytes.[1][2]
-
Use Ion-Pairing Reagents: Incorporating an ion-pairing reagent like heptafluorobutyric acid (HFBA) into your mobile phase can improve the retention of polar compounds on reversed-phase columns.[3]
-
Optimize Mobile Phase Composition: For HILIC, ensure your mobile phase has a high organic content (e.g., >80% acetonitrile) to promote partitioning and retention.
-
-
-
Inefficient Sample Cleanup: Biological matrices contain numerous endogenous compounds (salts, proteins, lipids) that can interfere with the analysis.[4][5]
-
Solution:
-
Protein Precipitation: For plasma or serum samples, a simple protein precipitation step using a cold organic solvent like acetonitrile or methanol is a common first step.[6][7]
-
Solid-Phase Extraction (SPE): A more thorough cleanup can be achieved with SPE. A mixed-mode or ion-exchange SPE sorbent may be effective for a polar dipeptide. This can help remove interfering substances and concentrate your analyte.
-
Ultrafiltration: Using molecular weight cut-off filters can effectively remove larger proteins while allowing the smaller dipeptide to pass through.[6]
-
-
-
Low Analyte Concentration: The endogenous levels of H-Ile-Glu-OH may be below the detection limit of your current method.
-
Solution:
-
Sample Enrichment: As mentioned, SPE can be used to concentrate the analyte.
-
Increase Injection Volume: A larger injection volume can increase the on-column amount of the analyte, but be mindful of potential peak broadening.
-
Optimize Mass Spectrometer Parameters: Ensure that the MS parameters, such as collision energy and fragmentor voltage, are optimized for H-Ile-Glu-OH to achieve the best sensitivity.
-
-
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Question: My replicate injections of the same sample are showing high variability in the measured concentration of H-Ile-Glu-OH. What could be causing this and how do I improve reproducibility?
Answer:
High variability is a critical issue that undermines the reliability of your data. The root cause is often related to matrix effects or inconsistencies in the sample preparation workflow.
Potential Causes & Step-by-Step Solutions:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of H-Ile-Glu-OH in the mass spectrometer's source, leading to inconsistent results.[8][9]
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for H-Ile-Glu-OH (e.g., containing ¹³C or ¹⁵N) will behave nearly identically to the analyte during sample preparation, chromatography, and ionization, thus correcting for variations.[10]
-
Improve Chromatographic Separation: Modifying your LC method to better separate H-Ile-Glu-OH from interfering matrix components can mitigate this issue.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but be aware that this will also dilute your analyte.[11]
-
-
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.[12]
-
Solution:
-
Automate Sample Preparation: If possible, use an automated liquid handling system to minimize human error.
-
Standardize Procedures: Ensure that all steps of your sample preparation protocol are clearly defined and consistently followed. This includes precise timing, temperatures, and volumes.
-
Thorough Vortexing and Centrifugation: Ensure complete mixing and separation at each step.
-
-
-
Analyte Instability: H-Ile-Glu-OH may be degrading during sample collection, storage, or processing.[13][14][15]
-
Solution:
-
Conduct Stability Studies: Perform freeze-thaw, short-term (bench-top), and long-term stability experiments to assess the stability of H-Ile-Glu-OH in your specific matrix and storage conditions.[10][14]
-
Use Protease Inhibitors: If enzymatic degradation is suspected, consider adding a protease inhibitor cocktail to your samples immediately after collection.
-
Maintain a Cold Chain: Keep samples on ice during processing and store them at -80°C for long-term storage.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for sample preparation when quantifying H-Ile-Glu-OH in human plasma?
A1: A good starting point for plasma samples is a protein precipitation followed by solid-phase extraction (SPE).
-
Protein Precipitation: Use a simple and effective method like adding 3 volumes of cold acetonitrile to 1 volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins.[7]
-
Solid-Phase Extraction (SPE): The supernatant from the protein precipitation can then be further cleaned up and concentrated using an appropriate SPE cartridge. Given the polar nature of H-Ile-Glu-OH, a mixed-mode cation exchange or a polymeric reversed-phase sorbent could be effective.
Q2: How can I address the potential for in-source cyclization of the glutamic acid residue in H-Ile-Glu-OH?
A2: The glutamic acid or glutamine in peptides can cyclize to form pyroglutamic acid in the heated electrospray ionization source of a mass spectrometer, leading to a loss of signal for the intended analyte.[16]
-
Chromatographic Separation: Develop an LC method that can chromatographically separate H-Ile-Glu-OH from its potential pyroglutamic acid-containing form. This allows you to quantify them as separate species.[16]
-
Optimize MS Source Conditions: Experiment with lower source temperatures and fragmentor voltages to minimize the energy that could induce this in-source reaction.[16]
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will undergo the same in-source conversion to a similar extent, thus providing a degree of correction.
Q3: My LC-MS/MS method cannot separate H-Ile-Glu-OH from its isomer H-Leu-Glu-OH. What should I do?
A3: Isoleucine and leucine are isomeric amino acids, making the dipeptides they form with glutamic acid isobaric (having the same mass). Therefore, they cannot be distinguished by mass spectrometry alone.
-
Chromatographic Resolution: The key is to achieve baseline chromatographic separation of the two isomers. This may require:
-
Screening different HILIC or reversed-phase columns with different selectivities.
-
Optimizing the mobile phase gradient to be shallower, allowing more time for separation.
-
Considering derivatization, although this adds complexity to the sample preparation.[17]
-
Q4: What are the typical mass transitions I should monitor for H-Ile-Glu-OH in an LC-MS/MS experiment?
A4: While specific transitions should be optimized in your laboratory, you can predict likely transitions based on the structure of H-Ile-Glu-OH. The precursor ion would be the protonated molecule [M+H]⁺. The product ions would result from fragmentation of the peptide bond. A reliable LC-MS/MS method for amino acids in mouse plasma provides examples of typical fragmentation patterns.[10] For H-Glu, a common transition is 148.0 -> 84.0.[10] For H-Ile, a common transition is 132.1 -> 69.1.[10] You would need to determine the specific transitions for the dipeptide experimentally.
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for Amino Acid Analysis
This table provides a starting point for developing your LC-MS/MS method, based on established methods for similar analytes.[10]
| Parameter | Setting | Rationale |
| LC Column | HILIC (e.g., Amide phase) | Better retention for polar analytes like H-Ile-Glu-OH.[18] |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous mobile phase for ESI+. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic mobile phase for HILIC and ESI+. |
| Gradient | Start at high %B, decrease to elute | Typical for HILIC separations. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Peptides and amino acids readily form positive ions. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantification.[16] |
| Precursor Ion | [M+H]⁺ of H-Ile-Glu-OH | The protonated molecular ion. |
| Product Ions | To be determined empirically | Typically involves fragmentation at the peptide bond. |
Protocol 1: General Sample Preparation Workflow for Plasma
-
Thaw Sample: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard.
-
Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter.
-
Injection: Inject into the LC-MS/MS system.
Visualizations
Diagram 1: General LC-MS/MS Workflow
Caption: A schematic of a typical LC-MS/MS system workflow.
Diagram 2: Sample Preparation Decision Tree for H-Ile-Glu-OH
Caption: A decision tree for selecting a sample preparation method.
References
-
Bioanalysis Zone. (2020). Challenges and solutions for biologics quantitation by LC–MS. [Link]
-
ResearchGate. (n.d.). Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients. [Link]
-
MDPI. (n.d.). Challenges and Insights in Absolute Quantification of Recombinant Therapeutic Antibodies by Mass Spectrometry: An Introductory Review. [Link]
-
National Center for Biotechnology Information. (n.d.). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. [Link]
-
PubMed. (2018). Quantification of nucleotides and their sugar conjugates in biological samples: Purposes, instruments and applications. [Link]
-
Agilent. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
-
Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
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MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
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USABO. (2018). 2018 USABO Open Exam. [Link]
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National Center for Biotechnology Information. (n.d.). Challenges in translating plasma proteomics from bench to bedside: update from the NHLBI Clinical Proteomics Programs. [Link]
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ResearchGate. (n.d.). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. [Link]
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PubMed. (n.d.). Optimization for Peptide Sample Preparation for Urine Peptidomics. [Link]
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National Center for Biotechnology Information. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. [Link]
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PubMed. (n.d.). Aging of biological matrices and its effect on bioanalytical method performance. [Link]
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Validation & Comparative
A Comprehensive Guide to Confirming the Biological Activity of H-Ile-Glu-OH: A Proposed Research Strategy
For researchers, scientists, and drug development professionals, the exploration of novel bioactive compounds is a cornerstone of innovation. This guide provides a comprehensive, technically grounded framework for the characterization of the dipeptide H-Ile-Glu-OH (Isoleucyl-glutamic acid). While direct experimental data for this specific dipeptide is not yet prevalent in public literature, its constituent amino acids, Isoleucine and Glutamic acid, possess well-documented and diverse biological activities. This guide, therefore, presents a logical, in-depth strategy to hypothesize, test, and validate the potential biological functions of H-Ile-Glu-OH, comparing its potential efficacy against relevant alternatives.
The structure of this guide is designed to be dynamic and causality-driven, rather than a rigid template. It will walk you through the scientific rationale behind experimental choices, ensuring a self-validating system of protocols to build a robust data package for H-Ile-Glu-OH.
Foundational Hypothesis Generation: The Sum of its Parts?
The initial step in characterizing a novel compound is to form educated hypotheses based on its structure and components. H-Ile-Glu-OH is composed of Isoleucine (Ile) and Glutamic acid (Glu).
-
Isoleucine (Ile): An essential branched-chain amino acid (BCAA), Isoleucine is crucial for immune function, protein metabolism, and glucose transport.[1] It has been shown to enhance the immune system, partly by inducing the expression of host defense peptides like β-defensins.[1]
-
Glutamic Acid (Glu): A non-essential amino acid, it is the most abundant excitatory neurotransmitter in the vertebrate nervous system.[2] It plays a key role in cellular metabolism, ammonia detoxification, and is a precursor to the potent antioxidant, glutathione.[][4] Furthermore, it has demonstrated effects on stimulating keratinocyte proliferation.[5]
Based on these individual functions, we can postulate several potential biological activities for the dipeptide H-Ile-Glu-OH:
-
Hypothesis 1: Immunomodulatory Effects: The presence of Isoleucine suggests that H-Ile-Glu-OH may influence immune cell function, such as cytokine production or phagocytic activity.
-
Hypothesis 2: Antioxidant Properties: With Glutamic acid as a precursor to glutathione, the dipeptide could exhibit direct or indirect antioxidant effects by boosting cellular antioxidant capacity.[]
-
Hypothesis 3: Metabolic Regulation: Given the roles of both amino acids in metabolism, H-Ile-Glu-OH might influence cellular metabolic pathways, such as glucose uptake or utilization.
-
Hypothesis 4: Dermatological Applications: The reported effects of glutamic acid on keratinocytes suggest a potential for H-Ile-Glu-OH in promoting skin health and repair.[5]
This guide will focus on providing a framework to test the first two hypotheses: Immunomodulatory Effects and Antioxidant Properties.
Experimental Framework for Biological Activity Confirmation
A multi-tiered approach, starting with in vitro assays and progressing to more complex cell-based models, is recommended. This allows for a systematic and cost-effective evaluation.
In Vitro Assessment of Antioxidant Activity
The initial screening for antioxidant properties should involve cell-free chemical assays. These provide a baseline understanding of the molecule's intrinsic radical scavenging capabilities.
Comparative Compounds:
-
L-Glutamic Acid: To determine if the dipeptide offers any advantage over its constituent amino acid.
-
L-Isoleucine: To assess the contribution of the other amino acid.
-
Glutathione (GSH): A well-established antioxidant as a positive control.
-
Scrambled Dipeptide (e.g., H-Glu-Ile-OH): To investigate if the sequence of amino acids impacts activity.
Table 1: Proposed In Vitro Antioxidant Assays
| Assay | Principle | Endpoint Measurement | Rationale |
| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.[6] | Decrease in absorbance at 517 nm. | A rapid and widely used method to screen for radical scavenging activity.[6] |
| ABTS Radical Cation Decolorization Assay | Measures the reduction of the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. | Decrease in absorbance at 734 nm. | Applicable to both hydrophilic and lipophilic antioxidants. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a blue-colored complex. | Increase in absorbance at 593 nm. | Assesses the total antioxidant capacity by measuring the reducing power. |
| Metal Chelating Assay | Determines the ability of the compound to chelate ferrous ions (Fe²⁺), preventing them from participating in Fenton-type reactions that generate harmful hydroxyl radicals.[6] | Measurement of the ferrozine-Fe²⁺ complex formation. | Evaluates a different mechanism of antioxidant action.[6] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of H-Ile-Glu-OH, L-Glutamic Acid, L-Isoleucine, and Glutathione in a suitable solvent (e.g., water or DMSO). Create a dilution series for each compound (e.g., 0.1, 0.5, 1, 2.5, 5 mg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions to the respective wells.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Calculate the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Cell-Based Assays for Immunomodulatory and Antioxidant Effects
Cell-based assays provide a more biologically relevant context to evaluate the activity of H-Ile-Glu-OH.
Cell Line Selection:
-
RAW 264.7 (Murine Macrophages): A standard model for studying inflammation and immune responses.
-
HaCaT (Human Keratinocytes): To investigate dermatological effects and cellular antioxidant protection.
Experimental Workflow: Assessing Immunomodulatory Activity in RAW 264.7 Cells
This workflow aims to determine if H-Ile-Glu-OH can modulate the inflammatory response in macrophages.
Caption: Workflow for evaluating the immunomodulatory effects of H-Ile-Glu-OH.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of H-Ile-Glu-OH (and comparative compounds) for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.
Experimental Workflow: Assessing Cellular Antioxidant Protection in HaCaT Cells
This workflow evaluates the ability of H-Ile-Glu-OH to protect skin cells from oxidative stress.
Caption: Workflow for evaluating the cytoprotective effects of H-Ile-Glu-OH.
Delving into the Mechanism of Action
Should the initial screenings indicate significant biological activity, the next logical step is to investigate the underlying molecular mechanisms.
Potential Signaling Pathways to Investigate:
-
NF-κB Signaling Pathway: A key regulator of inflammation. If H-Ile-Glu-OH shows anti-inflammatory effects, assessing the phosphorylation of IκBα and the nuclear translocation of NF-κB p65 would be crucial.
-
Nrf2 Signaling Pathway: The master regulator of the antioxidant response. If H-Ile-Glu-OH enhances cellular antioxidant capacity, investigating the nuclear translocation of Nrf2 and the expression of its target genes (e.g., HO-1, GCLC) is warranted.
-
MAPK Signaling Pathway: Involved in both inflammation and cellular stress responses. Examining the phosphorylation status of ERK, JNK, and p38 MAP kinases can provide insights into the upstream signaling events.
Hypothesized Nrf2 Activation Pathway by H-Ile-Glu-OH
Caption: Hypothesized mechanism of Nrf2 activation by H-Ile-Glu-OH.
Concluding Remarks and Future Directions
This guide provides a foundational, yet comprehensive, research strategy for the systematic evaluation of the biological activity of H-Ile-Glu-OH. By starting with broad in vitro screenings and progressively moving towards more complex cell-based assays and mechanistic studies, researchers can build a robust profile for this novel dipeptide. The inclusion of appropriate controls and comparative compounds is critical for interpreting the significance of the findings.
Positive results from this proposed framework would pave the way for further pre-clinical investigations, including in vivo studies in animal models of inflammation or oxidative stress-related diseases. Ultimately, a thorough characterization of H-Ile-Glu-OH could unveil a new bioactive agent with therapeutic potential.
References
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A Senior Scientist's Guide to the Validation of Isoleucyl-Glutamic Acid (H-Ile-Glu-OH) as a Clinical Biomarker for Early-Stage Chronic Kidney Disease
To my fellow researchers and drug development professionals, this guide provides an in-depth framework for the analytical and clinical validation of the dipeptide Isoleucyl-Glutamic Acid (H-Ile-Glu-OH), herein referred to as Ile-Glu, as a candidate biomarker for early-stage Chronic Kidney Disease (CKD). We will explore the scientific rationale, present a robust validation workflow, and objectively compare its potential performance against the current standard, serum creatinine.
Introduction: The Quest for Superior Biomarkers
In drug development and clinical diagnostics, a biomarker is a measurable indicator of a biological state or condition.[1] The ideal biomarker is non-invasive, sensitive, specific, and directly reflects the underlying pathophysiology of a disease.[1] While serum creatinine is the most common biomarker for kidney function, its limitations are well-documented.[1][2][3] These include its dependence on factors like age, sex, and muscle mass, and its delayed rise, which often occurs only after substantial kidney function has already been lost.[1][4][5] This creates a critical need for novel, more sensitive biomarkers for the early detection and monitoring of CKD.
Metabolomic studies have identified small peptides, such as Ile-Glu, as potential candidates. These molecules can reflect changes in protein metabolism and clearance, offering a potentially more dynamic and earlier window into renal dysfunction. This guide is designed to provide the technical and logical framework for validating such a candidate.
The Candidate Biomarker: Isoleucyl-Glutamic Acid (Ile-Glu)
Biochemical Profile and Hypothesized Clinical Relevance
Ile-Glu is a dipeptide composed of the amino acids isoleucine and glutamic acid. Dipeptides are products of protein turnover and digestion. Under normal physiological conditions, small molecules like Ile-Glu are freely filtered by the kidney's glomeruli and subsequently reabsorbed or catabolized by tubular cells.
Our central hypothesis is that in early-stage CKD, subtle declines in glomerular filtration rate (GFR) and/or tubular dysfunction lead to reduced clearance of Ile-Glu from the bloodstream, causing its plasma concentration to rise. This elevation would precede the significant GFR decline required to raise serum creatinine levels, thus providing an earlier signal of kidney damage. While direct evidence for Ile-Glu in CKD is emerging, studies have linked its constituent amino acids to related metabolic conditions. For instance, altered levels of glutamic acid and isoleucine have been associated with sarcopenia in type 2 diabetes and Alzheimer's Disease, respectively, highlighting the systemic impact of amino acid dysregulation.[6][7]
Hypothesized Pathophysiological Pathway
The diagram below illustrates the proposed mechanism by which plasma Ile-Glu levels increase during the onset of Chronic Kidney Disease.
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Unmasking the Molecular Partners of H-Ile-Glu-OH: A Comparative Guide to Protein Target Identification
Introduction: The Enigma of a Simple Dipeptide
The dipeptide H-Ile-Glu-OH, or Isoleucyl-Glutamic acid, is a fundamental building block of proteins, found in various food sources[1]. Comprised of the essential amino acid Isoleucine and the non-essential amino acid Glutamic acid, its presence is ubiquitous in biological systems[2][3]. While the roles of its constituent amino acids are well-documented, from Isoleucine's impact on metabolic health to Glutamic acid's function as a neurotransmitter, the specific biological functions and protein interactions of the dipeptide H-Ile-Glu-OH remain largely unexplored[4][5][6]. Identifying the protein targets of this dipeptide is a critical step in elucidating its physiological significance and potential therapeutic applications.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of modern experimental and computational methodologies for identifying the protein targets of small molecules like H-Ile-Glu-OH. We will delve into the principles, protocols, and comparative performance of key techniques, offering the rationale behind experimental choices to empower you in designing a robust target identification strategy.
The Quest for Molecular Interactions: A Strategic Overview
The journey to identify the protein targets of a small molecule is a multi-faceted endeavor. There is no single "best" method; the optimal approach often involves a combination of techniques that leverage both direct biochemical interactions and computational predictions. The choice of methodology depends on several factors, including the properties of the small molecule, the biological context of interest, and the available resources. This guide will focus on three principal strategies:
-
Affinity-Based Proteomics: Leveraging the binding affinity of H-Ile-Glu-OH to isolate its interacting proteins.
-
Photo-Affinity Labeling: Covalently "tagging" binding partners for unequivocal identification.
-
Computational Target Prediction: In silico approaches to forecast potential protein interactions.
Below is a logical workflow illustrating the decision-making process in a typical target identification campaign.
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A Comparative Analysis of L-Isoleucyl-L-Glutamic Acid and Its Stereoisomers: A Guide for Researchers
In the realm of drug discovery and development, the stereochemical configuration of a molecule is a critical determinant of its biological activity. Even subtle changes in the three-dimensional arrangement of atoms can lead to profound differences in pharmacological effects, ranging from desired therapeutic outcomes to unexpected toxicity. This guide provides an in-depth comparison of the potential biological effects of L-Isoleucyl-L-Glutamic acid and its three stereoisomers: L-Isoleucyl-D-Glutamic acid, D-Isoleucyl-L-Glutamic acid, and D-Isoleucyl-D-Glutamic acid. As researchers and drug development professionals, understanding these stereochemical nuances is paramount for the rational design of novel therapeutics.
This document will delve into the anticipated differences in the neuroprotective, anti-inflammatory, and cytotoxic profiles of these dipeptides. The comparisons are grounded in the fundamental principles of stereopharmacology and supported by established in vitro experimental protocols, which are detailed herein to facilitate further investigation.
The Critical Role of Stereochemistry in Dipeptide Function
Dipeptides, composed of two amino acid residues, represent a fascinating class of molecules with diverse biological activities. The chirality of the constituent amino acids introduces the potential for multiple stereoisomers, each with a unique spatial arrangement. This structural diversity is not merely a chemical curiosity; it is the basis for stereoselective interactions with biological targets such as receptors, enzymes, and transporters.
The naturally occurring L-amino acids are the building blocks of most proteins in mammals, and thus, biological systems are often exquisitely tuned to recognize and process L-enantiomers. The introduction of a D-amino acid can dramatically alter a dipeptide's properties, including its resistance to enzymatic degradation, its binding affinity to target proteins, and its transport across cellular membranes. These alterations can lead to distinct therapeutic profiles for each stereoisomer.
Comparative Biological Effects: A Predictive Analysis
While direct comparative experimental data for all four stereoisomers of Isoleucyl-Glutamic acid is not extensively available in the public domain, we can construct a scientifically informed predictive comparison based on the known biological roles of their constituent amino acids and the principles of stereoselectivity.
Table 1: Predicted Comparative Biological Effects of Isoleucyl-Glutamic Acid Stereoisomers
| Stereoisomer | Predicted Neuroprotective Effect | Predicted Anti-inflammatory Effect | Predicted Cytotoxicity | Predicted Receptor Interaction (e.g., NMDA Receptor) |
| L-Isoleucyl-L-Glutamic acid (L-L) | Moderate; may offer protection against excitotoxicity but could also contribute to glutamate-mediated neurotoxicity at high concentrations. | Moderate; L-isoleucine has shown anti-inflammatory properties[1]. | Low to moderate, depending on concentration and cell type. | Likely to interact with glutamate receptors, potentially modulating their activity. |
| L-Isoleucyl-D-Glutamic acid (L-D) | Potentially high; D-glutamate has been linked to neuroprotective effects in Alzheimer's disease models[2]. May act as an antagonist or partial agonist at certain glutamate receptor subtypes. | Potentially significant; D-amino acids can modulate inflammatory responses differently than L-amino acids. | Likely low; D-amino acids are generally less cytotoxic than their L-counterparts in neuronal systems. | May exhibit distinct binding to NMDA receptors compared to the L-L isomer, potentially offering a more targeted modulatory effect[2]. |
| D-Isoleucyl-L-Glutamic acid (D-L) | Moderate to high; increased stability due to the D-isoleucine may prolong its neuroprotective action. | Moderate; the presence of L-glutamic acid suggests a potential role in modulating inflammation. | Likely low; increased enzymatic stability may reduce the generation of potentially toxic metabolites. | May have altered affinity and efficacy at glutamate receptors due to the D-isoleucine residue. |
| D-Isoleucyl-D-Glutamic acid (D-D) | Potentially high and prolonged; expected to have high resistance to enzymatic degradation, leading to sustained effects. | Potentially significant and prolonged; the D-D configuration could lead to unique interactions with immune cell receptors. | Likely low; high stability and potentially different cellular uptake mechanisms may reduce cytotoxicity. | Likely to have very different interactions with glutamate receptors compared to the L-L isomer, possibly acting as a modulator rather than a direct agonist/antagonist. |
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences in the biological activities of these stereoisomers, a series of well-established in vitro assays are recommended. The following protocols provide a robust framework for a comprehensive comparative study.
Neuroprotection Assay: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
This assay assesses the ability of the dipeptide stereoisomers to protect neuronal cells from glutamate-induced cell death, a key mechanism in many neurodegenerative diseases.
Rationale: The human neuroblastoma cell line SH-SY5Y is a widely used model for neuronal studies.[3][4][5][6][7] Glutamate, at high concentrations, is excitotoxic to neurons.[3][4][6][7][8][9][10][11][12][13] This assay measures the extent to which the dipeptides can mitigate this toxicity.
Workflow Diagram:
Figure 1: Workflow for the neuroprotection assay.
Step-by-Step Protocol:
-
Cell Culture and Seeding: Culture human neuroblastoma SH-SY5Y cells in a suitable medium. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight. For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid for several days prior to the experiment.
-
Pre-treatment with Dipeptides: Prepare stock solutions of each dipeptide stereoisomer. On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of the test dipeptides. Incubate for a predetermined time (e.g., 1-2 hours).
-
Induction of Excitotoxicity: Add a solution of L-glutamic acid to the wells to a final concentration known to induce significant cell death (e.g., 20-50 mM). Include control wells with cells only, cells with glutamate only, and cells with each dipeptide only.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[14][15][16]
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14][15][17]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solubilization solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Compare the neuroprotective effects of the different stereoisomers.
Anti-inflammatory Assay: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This assay evaluates the potential of the dipeptide stereoisomers to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Rationale: The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.[18][19][20][21][22] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including NO.[18][19][21][22]
Logical Relationship Diagram:
Figure 2: Logic of the anti-inflammatory assay.
Step-by-Step Protocol:
-
Cell Culture and Seeding: Culture RAW 264.7 macrophages in a suitable medium. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the dipeptide stereoisomers. Simultaneously, stimulate the cells with LPS (e.g., 1 µg/mL). Include control wells with cells only, cells with LPS only, and cells with each dipeptide only.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatants.
-
The Griess reagent system is used to measure the concentration of nitrite (a stable product of NO). The Griess reagent typically consists of two solutions: Solution A (e.g., sulfanilamide in phosphoric acid) and Solution B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
In a new 96-well plate, mix 50 µL of each supernatant with 50 µL of Solution A and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
A purple color will develop, and the absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of NO production inhibition for each dipeptide stereoisomer compared to the LPS-only control.
Cytotoxicity Assay: MTT Assay in SH-SY5Y Cells
This assay determines the potential toxicity of the dipeptide stereoisomers to neuronal cells.
Rationale: It is crucial to assess whether the dipeptides themselves have any toxic effects on the cells, independent of their potential therapeutic activities. The MTT assay is a reliable and widely used method for this purpose.[14][15][16][17][23]
Step-by-Step Protocol:
-
Cell Culture and Seeding: Culture and seed SH-SY5Y cells in 96-well plates as described in the neuroprotection assay protocol.
-
Treatment: Replace the medium with fresh medium containing a range of concentrations of each dipeptide stereoisomer. Include untreated control wells.
-
Incubation: Incubate the plates for 24-72 hours, depending on the desired exposure time, at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment (MTT Assay): Follow the same MTT assay protocol as described in the neuroprotection assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of each stereoisomer relative to the untreated control. This will allow for the determination of the concentration at which each compound becomes cytotoxic.
Conclusion and Future Directions
The stereochemical identity of L-Isoleucyl-L-Glutamic acid and its isomers is predicted to have a profound impact on their neuroprotective, anti-inflammatory, and cytotoxic profiles. The L-L isomer, being composed of naturally occurring amino acids, is expected to be readily metabolized and interact with endogenous systems. In contrast, the stereoisomers containing D-amino acids are likely to exhibit increased stability and potentially novel pharmacological activities.
The experimental protocols detailed in this guide provide a clear and robust pathway for empirically testing these predictions. By systematically evaluating each stereoisomer, researchers can elucidate the structure-activity relationships that govern the biological effects of these dipeptides. Such knowledge is invaluable for the selection and optimization of lead compounds in the development of new therapeutics for a range of disorders, from neurodegenerative diseases to inflammatory conditions. Further in-depth studies could also explore the effects of these stereoisomers on specific receptor subtypes, downstream signaling pathways, and their pharmacokinetic profiles in vivo.
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Jain, P., & Khanna, N. K. (1981). Anti-inflammatory and analgesic properties of four amino-acids. Agents and Actions, 11(3), 243–249. [Link]
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Moran, L. C., & Koni, A. C. (2022). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences, 23(22), 14305. [Link]
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Belov, V. N., et al. (2005). Neuroprotective effects of a new synthetic peptide, CMX-9236, in in vitro and in vivo models of cerebral ischemia. Journal of Neuroscience Research, 82(4), 467-476. [Link]
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Promden, W., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 27(19), 6245. [Link]
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Gudasheva, T. A., et al. (2009). The effect of the synthetic neuroprotective dipeptide Noopept on glutamate release from rat brain cortex slices. Bulletin of Experimental Biology and Medicine, 148(1), 53-55. [Link]
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Li, X., et al. (2014). Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala. Molecules, 19(9), 13836-13849. [Link]
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Yilmaz, S., et al. (2022). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. International Journal of Molecular Sciences, 23(15), 8479. [Link]
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Sathisha, G. J., et al. (2013). Low dose of L-glutamic acid attenuated the neurological dysfunctions and excitotoxicity in bilateral common carotid artery occluded mice. Neuroscience, 231, 28-37. [Link]
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Yağmur, K., et al. (2024). Protective effect of Apelin-13 on D-glutamic acid-induced excitotoxicity in SH-SY5Y cell line: An in-vitro study. Neuropeptides, 105, 102483. [Link]
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Toyama, K., et al. (2023). The Role of L-Glutamate as an Umami Substance for the Reduction of Salt Consumption: Lessons from Clinical Trials. Nutrients, 15(19), 4247. [Link]
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Innoprot. (n.d.). EXCITOTOXICITY IN VITRO MODEL Glutamate induced neurotoxicity. [Link]
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Meloni, B. P., et al. (2021). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. International Journal of Molecular Sciences, 22(16), 8889. [Link]
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Sun, L., et al. (2010). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Neurotoxicity research, 17(4), 379–386. [Link]
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Kaku, D. A., Giffard, R. G., & Choi, D. W. (1993). Neuroprotective effects of glutamate antagonists and extracellular acidity. Science, 260(5113), 1516–1518. [Link]
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Wanten, G. J., et al. (2002). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 26(2), 93-98. [Link]
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Soto, D., et al. (2023). EAR-20 peptide, a novel NMDA receptor positive allosteric modulator. Frontiers in Molecular Neuroscience, 16, 1184935. [Link]
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Ray, C. A., et al. (2011). Bioanalytical Chemistry of Cytokines-A Review. Analytical and bioanalytical chemistry, 400(6), 1523–1537. [Link]
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Kliper, E., et al. (2024). Optochemical profiling of NMDA receptor molecular diversity at synaptic and extrasynaptic sites. bioRxiv. [Link]
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Gerasimov, A. D., et al. (2023). Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries. International Journal of Molecular Sciences, 24(9), 7858. [Link]
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Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Chen, Y. H., et al. (2021). A Multitarget Therapeutic Peptide Derived From Cytokine Receptors Based on in Silico Analysis Alleviates Cytokine-Stimulated Inflammation. Frontiers in Immunology, 12, 691763. [Link]
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Patani, R., et al. (2024). How is Excitotoxicity Being Modelled in iPSC-Derived Neurons?. Cells, 13(21), 2005. [Link]
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Neumann, U., et al. (2018). Specific release of nitric oxide in LPS-stimulated RAW 264.7 cells.... ResearchGate. [Link]
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Perin-Dureau, F., et al. (2000). Reactive derivatives for affinity labeling in the ifenprodil site of NMDA receptors. Bioorganic & Medicinal Chemistry Letters, 10(2), 143-146. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology, 731, 237–245. [Link]
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Papazian, I., et al. (2014). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers in Cellular Neuroscience, 8, 284. [Link]
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Tewtrakul, S., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]
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Kim, J. H., et al. (2016). Comparison of the Cellular Composition and Cytokine-Release Kinetics of Various Platelet-Rich Plasma Preparations. The American journal of sports medicine, 44(1), 126–133. [Link]
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Al-Obaidi, Z. (2010). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Zanco Journal of Medical Sciences, 14(2), 1-8. [Link]
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Wang, Y., et al. (2022). The initiator of neuroexcitotoxicity and ferroptosis in ischemic stroke: Glutamate accumulation. Frontiers in Molecular Biosciences, 9, 994413. [Link]
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Kim, D. O., et al. (2011). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 54(5), 743-748. [Link]
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Imperial, J. S., & Olivera, B. M. (2022). Peptide antagonists of NMDA receptors: Structure-activity relationships for potential therapeutics. Pharmacology & therapeutics, 231, 107981. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Sun, L., et al. (2010). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Neurotoxicity research, 17(4), 379–386. [Link]
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Park, J. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Journal of Analytical Methods in Chemistry, 2021, 5528889. [Link]
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Bahlis, N. J., et al. (2023). P908: IDENTIFICATION OF CYTOKINES ASSOCIATED WITH RESPONSE AND CYTOKINE RELEASE SYNDROME – ANALYSIS OF MAGNETISMM-3 COHORT A. HemaSphere, 7(Suppl), e696990. [Link]
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Li, Y., et al. (2022). Anti-inflammatory Effect of luteolin-7-O-glucoside via the JAK1/STAT6/SOCS1 Pathway in Ulcerative Colitis Treatment. Pharmacognosy Magazine, 18(79), 675-682. [Link]
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Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io. [Link]
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Wang, Y., et al. (2020). Peptide OM-LV20 exerts neuroprotective effects against cerebral ischemia/reperfusion injury in rats. Biochemical and Biophysical Research Communications, 529(3), 643-648. [Link]
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Liu, F., et al. (2010). Uncoupling the D1-N-methyl-D-aspartate (NMDA) receptor complex promotes NMDA-dependent long-term potentiation and working memory. Biological psychiatry, 67(3), 246–254. [Link]
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Singh, Y., et al. (2022). Neuropeptides: Potential neuroprotective agents in ischemic injury. Neurochemistry international, 151, 105213. [Link]
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Pires, I. S., et al. (2016). Determination of the Anti-Inflammatory and Cytoprotective Effects of L-Glutamine and L-Alanine, or Dipeptide, Supplementation in Rats Submitted to Resistance Exercise. The British journal of nutrition, 115(10), 1756–1766. [Link]
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Aydar, E. F., et al. (2022). Recent Advances in In Vitro and In Vivo Studies of Antioxidant, ACE-Inhibitory and Anti-Inflammatory Peptides from Legume Protein Hydrolysates. Foods, 11(13), 1918. [Link]
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Technical Guide: Functional Profiling of H-Ile-Glu-OH (Isoleucyl-Glutamic Acid)
[1]
Executive Summary
H-Ile-Glu-OH (Ile-Glu) is a bioactive dipeptide increasingly recognized for its dual functionality in sensory modulation (saltiness enhancement/umami) and cardiovascular health (ACE inhibition).[1] Unlike complex oligopeptides that suffer from rapid gastrointestinal hydrolysis, Ile-Glu exhibits remarkable stability against digestive proteases, making it a high-value candidate for functional food formulations and oral nutraceuticals.[2] This guide objectively compares Ile-Glu against standard market alternatives, supported by mechanistic insights and experimental protocols.[2]
Product Profile & Physicochemical Properties[1][2][3][4][5][6]
-
Sequence: H-Ile-Glu-OH (Isoleucine-Glutamic Acid)[1]
-
Molecular Weight: ~260.29 g/mol [2]
-
Characteristics: Amphiphilic dipeptide containing a hydrophobic N-terminal (Ile) and an acidic C-terminal (Glu).[1]
-
Natural Occurrence: Identified in fermented soy sauce (Ganjang), sourdough, and dry-cured ham hydrolysates.[2]
Comparative Advantage: Stability
While longer peptides (e.g., tetra- and pentapeptides) often show higher in vitro potency, they are frequently degraded into inactive fragments before absorption.[2] Ile-Glu acts as a "survivor" peptide—a stable end-product of digestion that retains bioactivity and is efficiently transported via the PepT1 transporter.[1]
Functional Domain A: Sensory Modulation (Taste)[1]
Ile-Glu is classified as a regulatory dipeptide in flavor chemistry.[1] It does not merely provide a single taste but modulates the perception of saltiness and umami, allowing for sodium reduction in food matrices without compromising palatability.[2]
Performance Comparison: Taste Enhancement
| Parameter | H-Ile-Glu-OH (Ile-Glu) | MSG (Monosodium Glutamate) | NaCl (Sodium Chloride) | Gamma-Glu-Val (Kokumi Peptide) |
| Primary Sensation | Salty/Umami Enhancer | Pure Umami | Salty | Kokumi (Mouthfulness) |
| Mechanism | Allosteric modulation of T1R1/T1R3 & ENaC | T1R1/T1R3 Agonist | ENaC Channel Permeation | CaSR Agonist |
| Sodium Content | Zero (if used as free acid) | High (~12%) | High (39%) | Zero |
| Threshold | ~2-5 mM (Modulatory effect) | 0.3 mM | 1-2 mM | 0.5-1.0 mM |
| Application | Salt reduction (>30%), Flavor complexity | Flavor enhancement | Salting | Texture/Thickness |
Mechanistic Insight: The "Salty" Peptide
Research indicates that Ile-Glu, along with peptides like Ile-Gln and Pro-Lys, enhances the perception of saltiness.[2] This is hypothesized to occur via interaction with the epithelial sodium channel (ENaC) or by increasing the affinity of the umami receptor (T1R1/T1R3) for glutamate, creating a synergistic savory profile.[2]
Functional Domain B: ACE Inhibition (Cardiovascular Health)[1][4]
H-Ile-Glu-OH functions as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1] While its IC50 is higher (less potent) than synthetic drugs, its high bioavailability renders it physiologically relevant.[2]
Performance Comparison: ACE Inhibition
| Compound | Type | IC50 Value | GI Stability | Mechanism |
| H-Ile-Glu-OH | Natural Dipeptide | ~50 - 200 µM * | High (Resistant) | Zinc Coordination |
| Captopril | Synthetic Drug | 0.02 µM | High | Active Site Binding |
| Ile-Pro-Pro (IPP) | Milk Tripeptide | 5 µM | Moderate | Competitive |
| Val-Pro-Pro (VPP) | Milk Tripeptide | 9 µM | Moderate | Competitive |
*Note: IC50 values for dipeptides vary based on assay conditions. Ile-Glu is often less potent than IPP in vitro but accumulates in plasma due to resistance to peptidases.[1]
Mechanism of Action
The C-terminal Glutamic acid (Glu) coordinates with the Zinc ion (
Visualizing the Mechanism
The following diagram illustrates the dual-pathway functionality of H-Ile-Glu-OH: its transport via PepT1 and its downstream effects on Taste Receptors and ACE.[1]
Caption: Dual functional pathway of H-Ile-Glu-OH demonstrating GI stability, PepT1 transport, and downstream modulation of ACE activity and taste perception.[1][3]
Experimental Protocols
Protocol A: Chemical Synthesis (Fmoc-SPPS)
Objective: Produce high-purity H-Ile-Glu-OH for functional assays.
-
Resin Loading: Use Wang resin pre-loaded with Fmoc-Glu(OtBu)-OH.[1]
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.[1][2][4]
-
Coupling: Activate Fmoc-Ile-OH (3 eq) with HBTU/DIEA (3 eq) in DMF. React for 45-60 min.
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[2]5) for 2 hours.
-
Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).
-
Validation: Confirm Mass (ESI-MS: m/z ~261.3 [M+H]+).
Protocol B: ACE Inhibition Assay (Spectrophotometric)
Objective: Determine IC50 value.
-
Substrate: Hippuryl-His-Leu (HHL) dissolved in borate buffer (pH 8.3).
-
Reaction:
-
Mix 50 µL Enzyme + 50 µL H-Ile-Glu-OH (varying concentrations).
-
Incubate at 37°C for 10 min.
-
Add 150 µL HHL substrate; incubate 30 min.
-
Stop: Add 250 µL 1M HCl.
-
-
Extraction: Add 1.5 mL Ethyl Acetate to extract hippuric acid. Centrifuge, evaporate solvent, redissolve in water.[2]
-
Measurement: Absorbance at 228 nm.[2]
-
Calculation:
.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
References
-
Yamamoto, N., et al. (2014). Bitter-tasting hydrophobic peptides prepared from soy sauce using aqueous ethanol solutions influence taste sensation.[2] International Journal of Food Science & Technology.[2] Link[1]
-
Lioe, H. N., et al. (2006). Umami Taste Enhancement of MSG/NaCl Mixtures by Soy Sauce Peptide Fractions.[2] Journal of Food Science.[2] Link
-
Liu, S., et al. (2015). Toward Oral Delivery of Biopharmaceuticals: An Assessment of the Gastrointestinal Stability of 17 Peptide Drugs.[2] Molecular Pharmaceutics.[2][5] Link[1]
-
Zhang, Y., et al. (2017). Taste properties of umami peptides from fermented foods.[2] Food Chemistry.[2][6] Link[1]
-
Ketnawa, S. & Rawdkuen, S. (2013). Purification and Characterization of ACE Inhibitory Peptides from Aquatic Resources.[2] International Journal of Plant, Animal and Environmental Sciences.[2] Link
Sources
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- 4. Total synthesis of [β-HIle]2-nodupetide: effect of ester to amide substitution on its antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Laboratory Safety & Handling Guide: H-Ile-Glu-OH (Isoleucyl-Glutamic Acid)
Executive Summary & Risk Profile
Senior Scientist Insight: While H-Ile-Glu-OH (CAS: 2566-29-2 for the free acid form) is a dipeptide often classified as "non-hazardous" under GHS criteria, complacency is the enemy of data integrity and long-term health. In a drug development context, we do not treat this merely as a chemical reagent; we treat it as a bioactive sensitizer .
The primary risks are not acute toxicity, but rather:
-
Occupational Sensitization: Repeated inhalation of peptide dust can trigger immune responses (occupational asthma or dermatitis).
-
Sample Integrity: Human skin oils, nucleases, and proteases are the greatest threat to the peptide's stability.
The protocol below prioritizes a dual-protection strategy: protecting the scientist from sensitization and the sample from degradation.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for GLP (Good Laboratory Practice) environments handling lyophilized peptides.
A. Respiratory Protection (Critical)[1]
-
The Hazard: Airborne particulates during weighing and transfer.
-
Primary Control: All solid-phase manipulation must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II) .
-
Secondary PPE: If hood access is restricted, a NIOSH-approved N95 particulate respirator is the absolute minimum requirement. Surgical masks offer zero protection against peptide dust.
B. Dermal Protection
-
The Hazard: Transdermal absorption and sample contamination by skin proteases.
-
Protocol:
-
Material: Nitrile (Latex is a sensitizer and should be avoided).
-
Thickness: Minimum 0.11 mm (4-5 mil) for standard handling.
-
Technique: "Double-glove" protocol recommended when dissolving in organic co-solvents (e.g., DMSO, DMF) to prevent permeation.
-
C. Ocular Protection[2][3][4][5]
-
Standard: ANSI Z87.1-compliant safety glasses with side shields.
-
Upgrade: Chemical splash goggles are required if dissolving in corrosive buffers (e.g., TFA, HCl) or large volumes (>500 mL).
Summary Table: PPE Requirements by State
| Physical State | Primary Hazard | Respiratory | Hand Protection | Eye Protection |
| Lyophilized Powder | Inhalation (Sensitization) | Fume Hood (Preferred) or N95 | Nitrile (Single layer) | Safety Glasses |
| Aqueous Solution | Splash / Contamination | General Lab Ventilation | Nitrile (Single layer) | Safety Glasses |
| Organic Solution | Permeation (DMSO/DMF) | Fume Hood (Mandatory) | Nitrile (Double layer ) | Splash Goggles |
Operational Workflow: From Storage to Solvation
This workflow integrates safety with experimental success.
Step 1: Retrieval & Acclimatization
-
Action: Remove the vial from -20°C storage.
-
Critical Wait: Allow the closed vial to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, causing hydrolysis and aggregation (clumping).
Step 2: Weighing (The High-Risk Step)
-
Location: Inside the fume hood.
-
Static Control: Peptides are often statically charged and "fly." Use an anti-static gun or polonium strip near the balance.
-
Technique: Never insert a spatula directly into the stock vial. Tap powder gently into a pre-weighed vessel to avoid cross-contamination.
Step 3: Solvation
-
Solubility Profile: H-Ile-Glu-OH is acidic.
-
Water:[1] Soluble, but may require pH adjustment.
-
Co-solvents: If solubility is poor, dissolve in a minimal volume of 10% Acetic Acid or DMSO before diluting with buffer.
-
-
Safety Note: When using DMSO, remember it is a penetrant carrier. It can carry dissolved contaminants (and the peptide) through intact skin.
Step 4: Disposal
-
Solids: Dispose of contaminated weigh boats and wipes as Hazardous Chemical Waste , not biohazard (unless viral vectors are involved) and certainly not general trash.
-
Liquids: Segregate based on the solvent (e.g., Aqueous vs. Organic waste streams).
Visualized Protocols
Diagram 1: PPE Decision Logic
This logic tree ensures you select the correct protection based on the specific task.
Caption: Decision matrix for selecting appropriate PPE based on physical state and solvent toxicity.
Diagram 2: Safe Handling Workflow
This sequence prevents sample degradation while maintaining user safety.
Caption: Operational workflow emphasizing the critical equilibration step to prevent moisture uptake.
Emergency Procedures
In the event of exposure, immediate action mitigates sensitization risks.
-
Inhalation (Powder): Move immediately to fresh air.[2] If wheezing or difficulty breathing occurs, seek medical attention. This may indicate a sensitization reaction.[3][4]
-
Skin Contact:
-
Wash with copious amounts of soap and water for 15 minutes.[2]
-
Do not use ethanol or DMSO to clean the skin; this will drive the peptide deeper into the dermis.
-
-
Eye Contact: Flush with an eyewash station for 15 minutes, holding eyelids open.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[5] United States Department of Labor. [Link][6]
-
American Chemical Society (ACS). (2022). Occupational Health Hazards of Peptide Couplers and Sensitization Risks. Chemical Research in Toxicology. [Link][4]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
